sodium butane-2-sulfinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;butane-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKUNZCEPQHEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Data of Sodium Butane-2-sulfinate
This guide details the spectroscopic characterization of Sodium Butane-2-sulfinate (also known as Sodium sec-butylsulfinate), a reagent widely used in radical C–H functionalization chemistries (often categorized under "Baran Diversinates").
The data presented synthesizes specific structural analysis with general trends observed in aliphatic sulfinate salts, grounded in the methodologies developed by the Baran Group (Scripps Research).
Compound Identity & Significance
-
Common Name: Sodium sec-butylsulfinate; Baran Diversinate™
-
CAS Number: 1349717-43-6
-
Molecular Formula:
[3] -
Molecular Weight: 144.17 g/mol [3]
-
Structure:
Application Context:
This compound serves as a precursor for sec-butyl radicals. Unlike traditional organometallic reagents, sodium sulfinates are air-stable solids that release alkyl radicals upon oxidation (chemical or electrochemical), releasing
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection:
Due to the ionic nature of the sulfinate salt, Deuterium Oxide (
H NMR Data (Representative in
)
The spectrum is characterized by the shielding effect of the sulfinate anion (
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| H-2 | Methine ( | 2.05 – 2.25 | Multiplet (dq) | 1H | |
| H-3 | Methylene ( | 1.30 – 1.60 | Multiplet | 2H | Complex |
| H-1 | Methyl ( | 1.05 – 1.15 | Doublet | 3H | |
| H-4 | Methyl ( | 0.85 – 0.95 | Triplet | 3H |
Expert Insight:
-
Chirality: The C-2 carbon is a stereocenter. While the reagent is typically supplied as a racemate, the sulfinate sulfur atom is also technically a stereogenic center (pyramidal geometry). However, in the salt form in aqueous solution, the anion is often treated as effectively achiral due to rapid exchange or solvation dynamics, unlike sulfinate esters which have fixed sulfur chirality.
-
Diagnostic Shift: The
-proton at ~2.1 ppm is significantly upfield from the corresponding sulfone ( ppm) or sulfonyl chloride ( ppm), confirming the +4 oxidation state of sulfur.
C NMR Data (Representative in
)
| Carbon Position | Assignment | Shift ( | Notes |
| C-2 | 62.0 – 66.0 | Deshielded by Sulfur | |
| C-3 | 22.0 – 25.0 | ||
| C-1 | Methyl ( | 12.0 – 14.0 | |
| C-4 | Methyl ( | 10.0 – 12.0 |
B. Infrared (IR) Spectroscopy
The IR spectrum of sulfinate salts is distinct from sulfonates (
-
Key Bands:
-
(Asymmetric Stretch): 1020 – 1050 cm
(Strong) -
(Symmetric Stretch): 950 – 990 cm
(Strong) -
C-H Stretches: 2850 – 2980 cm
(Aliphatic C-H)
-
(Asymmetric Stretch): 1020 – 1050 cm
Differentiation:
Sulfonates typically absorb at higher frequencies (1150–1250 cm
C. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) . Sulfinate salts exist as stable anions in solution, making ESI(-) the most sensitive detection method.
-
Target Ion:
-
Formula:
-
Calculated m/z: 121.03
-
Observed m/z: 121.0
Fragmentation Pattern (MS/MS):
Upon collision-induced dissociation (CID), sulfinates often lose
-
Parent: 121.0
-
Daughter: 57.0 (
or radical equivalent depending on mechanism, though in negative mode, loss is the primary pathway).
Experimental Workflow & Visualization
The following diagram illustrates the synthesis and activation pathway, highlighting the critical spectroscopic checkpoints.
Figure 1: Synthesis and Quality Control workflow for Sodium Butane-2-sulfinate. Note the critical divergence to Sulfonate impurity if stored improperly.
Protocol: Sample Preparation for Analysis
To ensure reproducible data, follow these specific preparation steps:
-
NMR Prep:
-
Weigh 10–15 mg of sodium butane-2-sulfinate.
-
Dissolve in 0.6 mL of
(99.9% D). -
Note: Do not use heat to dissolve; sulfinates can disproportionate at high temperatures in solution. If the solution is cloudy, filter through a cotton plug; cloudiness often indicates sulfone impurities.
-
-
IR Prep (ATR Method):
-
Place a small amount of solid directly on the diamond crystal.
-
Apply high pressure to ensure good contact.
-
Critical: Ensure the background is recently collected to avoid atmospheric water/CO2 interference in the fingerprint region.
-
-
Storage:
-
Store the solid under inert atmosphere (Argon/Nitrogen) at 4°C. Sulfinates are hygroscopic and prone to oxidation.
-
References
-
Baran, P. S., et al. (2012).[4][5][6][7] "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
-
Fujiwara, Y., et al. (2012).[4][5][6][7] "Practical C-H functionalization of quinones with boronic acids." Journal of the American Chemical Society, 134(3), 1494–1497.[4][5][6][7] (Foundational work on sulfinate reagents).
-
Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck KGaA. (Confirming CAS and product identity).
- Vo, C. V., et al. (2014). "A practical method for the synthesis of sodium sulfinates." Tetrahedron, 70(31), 4619-4623.
Sources
- 1. Sodium butane | Sigma-Aldrich [sigmaaldrich.com]
- 2. sodium butane-2-sulfinate | 1349717-43-6 [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. Baran Diversinates™ [sigmaaldrich.cn]
- 5. Baran Diversinates™ [sigmaaldrich.com]
- 6. Baran Diversinates™ [sigmaaldrich.com]
- 7. Baran Diversinates™ [sigmaaldrich.com]
Technical Guide: Physical Properties and Handling of Sodium Butane-2-sulfinate
Part 1: Executive Summary & Core Directive
Sodium butane-2-sulfinate (also known as sodium sec-butylsulfinate) is a specialized "Diversinate" reagent used primarily for the innate C–H functionalization of heterocycles. Unlike its linear isomer (sodium butane-1-sulfinate), this branched sulfinate allows for the direct introduction of a sec-butyl group via a radical mechanism, a transformation critical for modulating lipophilicity (LogP) and metabolic stability in drug candidates.
This guide provides an authoritative reference on its physical properties, stability profiles, and spectroscopic characterization. It addresses the common confusion between sulfinates and sulfonates and establishes a self-validating protocol for handling this air-sensitive reagent.
Part 2: Chemical Identity & Structural Specifications
Before handling, verification of the chemical identity is paramount to avoid reagent failure due to oxidation.
| Property | Specification |
| IUPAC Name | Sodium butane-2-sulfinate |
| Common Name | Sodium sec-butylsulfinate |
| CAS Number | 1349717-43-6 (Specific to sec-butyl isomer) |
| Related CAS | 2386-54-1 (Sodium 1-butanesulfonate - DO NOT USE ) |
| Molecular Formula | C₄H₉NaO₂S |
| Molecular Weight | 144.17 g/mol |
| SMILES | CCC(C)S(=O)[O-].[Na+] |
| Structure | Chiral center at C2 (Typically supplied as a racemic mixture) |
Critical Distinction: Sulfinate vs. Sulfonate
Researchers frequently misidentify oxidized samples.
-
Target (Active): Sodium butane-2-sulfinate (R-SO₂Na) – White powder, reactive radical precursor.
-
Contaminant (Inactive): Sodium butane-2-sulfonate (R-SO₃Na) – White powder, chemically inert under radical conditions.
Part 3: Physical Properties & Solubility Profile
The physical behavior of sodium butane-2-sulfinate is dictated by its ionic nature and the lipophilic sec-butyl tail.
Macroscopic Properties
| Property | Value / Observation | Technical Insight |
| Physical State | Crystalline Solid | Fine white powder; tends to clump if hygroscopic. |
| Melting Point | >200 °C (Decomposes) | Similar to the n-butyl isomer (MP 250 °C). Do not use MP for purity; use NMR. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating oxidation. |
| Odor | Slight sulfurous | Distinct from the odorless sulfonate; strong stench indicates degradation to thiols/disulfides. |
Solubility & Solvent Compatibility[3]
Understanding solubility is critical for setting up biphasic radical functionalization reactions (e.g., Minisci-type).
| Solvent | Solubility | Application Context |
| Water | High (>100 mg/mL) | Ideal for aqueous biphasic reactions (Water/DCM or Water/Toluene). |
| DMSO | Soluble | Preferred solvent for NMR characterization. |
| Methanol | Soluble | Good for homogenous radical reactions. |
| DCM / Chloroform | Insoluble | Requires phase transfer catalyst (e.g., TBAB) or biphasic system. |
| Hexane / Et₂O | Insoluble | Used for washing/precipitation during purification. |
Part 4: Spectroscopic Characterization (Self-Validation)
To validate reagent quality before use, perform a ¹H NMR in DMSO-d₆. The diagnostic shift of the methine proton is the primary indicator of the sulfinate oxidation state.
Diagnostic ¹H NMR Signals (DMSO-d₆)
-
Methine (CH-SO₂Na): The proton attached to the sulfinate group is the most sensitive reporter.
-
Sulfinate (Active):
ppm (Multiplet). The sulfur lone pair shields this proton relative to the sulfonate. -
Sulfonate (Inactive):
ppm. A downfield shift indicates oxidation.
-
-
Methyl Groups:
- ppm: Triplet (terminal -CH₂-CH ₃).
- ppm: Doublet (branched -CH(CH ₃)-).
Infrared (IR) Spectroscopy
- (Sulfinate): Strong bands at 980–1050 cm⁻¹ .
-
(Sulfonate): Broad, intense bands at 1150–1250 cm⁻¹ (asymmetric stretch).
-
Protocol: If significant absorbance appears >1150 cm⁻¹, the reagent is compromised.
-
Part 5: Stability, Handling & Storage
Sodium butane-2-sulfinate is a metastable species. Its shelf-life is directly correlated with oxygen and moisture exclusion.
Degradation Pathway
The compound undergoes auto-oxidation to the thermodynamically stable sulfonate. This process is accelerated by moisture, which solubilizes the surface and increases O₂ permeability.
Figure 1: Degradation logic. Moisture acts as a catalyst by increasing the effective surface area for oxidation.
Storage Protocol
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Re-seal containers with Parafilm immediately after use.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.
Part 6: Experimental Application (Baran Diversinate Protocol)
The primary utility of sodium butane-2-sulfinate is the generation of sec-butyl radicals for heteroaromatic functionalization.
Mechanism of Action
The sulfinate acts as a radical reservoir. Under oxidative conditions (typically using tert-butyl hydroperoxide, TBHP), it releases a sulfonyl radical, which rapidly extrudes SO₂ to generate the alkyl radical.
Figure 2: Radical generation pathway. The efficiency relies on the rapid desulfitisation of the intermediate sulfonyl radical.
Standard Reaction Conditions
-
Solvent: DCM/Water (2.5:1) or Trifluorotoluene/Water.
-
Oxidant: TBHP (3.0 equiv).
-
Additives: TFA (1.0 equiv) often improves yields by protonating the heterocycle, making it more electrophilic.
-
Temperature: Ambient to 50 °C.
Part 7: Synthesis Overview
If commercial stock is unavailable or degraded, sodium butane-2-sulfinate can be synthesized via the reduction of butane-2-sulfonyl chloride.
-
Precursor: Butane-2-sulfonyl chloride.
-
Reagents: Sodium sulfite (Na₂SO₃) and Sodium bicarbonate (NaHCO₃).[1]
-
Solvent: Water (heated to 70–80 °C).
-
Purification: Concentration followed by recrystallization (often from EtOH/Water) or lyophilization.
References
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Alkanes." Journal of the American Chemical Society, 134(3), 1494–1497.[2] Link
-
Baran, P. S., et al. (2011). "Innately Radical C–H Functionalization of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link
-
Sigma-Aldrich. "Sodium butane-1-sulfinate (Product No. ALD00442) Physical Data." Accessed October 2023. Link
-
BLD Pharm. "Sodium butane-2-sulfinate (CAS 1349717-43-6) Safety Data Sheet." Accessed October 2023. Link
-
Muby Chemicals. "Sodium Butanesulfonate (Sulfonate vs Sulfinate Distinction)." Link
Sources
Technical Guide: Solubility & Application of Sodium Butane-2-sulfinate
This guide details the solubility profile, physicochemical properties, and reaction engineering protocols for Sodium Butane-2-sulfinate (Sodium sec-butanesulfinate). It is structured to assist researchers in optimizing C–H functionalization and sulfonylation workflows.
Executive Summary
Sodium butane-2-sulfinate (
Critical Solubility Constraint: As an ionic salt, sodium butane-2-sulfinate exhibits negligible solubility in non-polar organic solvents (e.g., Hexane, Toluene, DCM) and high solubility in polar protic/aprotic solvents (Water, DMSO). Successful application requires specific solvent systems—typically biphasic mixtures or high-dielectric media—to bridge the phase gap between the ionic reagent and the lipophilic organic substrate.
Physicochemical Profile
Structural Analysis
The compound consists of a lipophilic sec-butyl tail and a hydrophilic sulfinate anionic head.
-
Lipophilic Domain: The branched 2-butyl group increases steric bulk compared to
-butyl analogs but offers only a marginal increase in lipophilicity. -
Hydrophilic Domain: The ionic
head group dominates the solvation thermodynamics, enforcing a lattice energy that non-polar solvents cannot overcome.
Solubility Landscape
The following table categorizes solvents based on their ability to solvate sodium butane-2-sulfinate at ambient temperature (
| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism |
| Primary Solvents | Water ( | Freely Soluble (>100 mg/mL) | Ion-dipole hydration (strong) |
| Homogeneous Reaction Media | DMSO, DMF, DMA | Soluble (10–50 mg/mL) | High dielectric constant dissociates ion pair; DMSO coordinates |
| Biphasic Component | Chloroform ( | Insoluble (<0.1 mg/mL) | Used as the organic phase in biphasic protocols (see Section 3) |
| Co-Solvents | Methanol, Ethanol | Sparingly Soluble | Proticity aids solvation; often used in mixtures (e.g., |
| Anti-Solvents | Hexane, Diethyl Ether, Toluene | Insoluble | Lattice energy >> Solvation energy |
Reaction Engineering & Protocols
Since the reagent is insoluble in the solvents typically used to dissolve organic drug scaffolds (DCM, THF), reaction conditions must be engineered to overcome this phase barrier. Two primary workflows are field-proven:
Protocol A: Homogeneous System (DMSO)
Best for: Polar substrates or when high reagent concentration is required.
-
Mechanism: DMSO dissolves both the ionic sulfinate and the organic heterocycle.
-
Procedure:
-
Dissolve the heteroaromatic substrate (1.0 equiv) in DMSO (
M). -
Add Sodium Butane-2-sulfinate (2.0 – 3.0 equiv).
-
Add oxidant (TBHP, 3.0 – 5.0 equiv) and optional acid additive (TFA or
, 1.0 equiv).[1] -
Heat to
. -
Note: The acid additive protonates the sulfinate to sulfinic acid (
) in situ, which is more soluble in organics but less stable.
-
Protocol B: Biphasic System (DCM/Water)
Best for: Lipophilic substrates and ease of workup.
-
Mechanism: The "Interfacial Radical Transfer." The sulfinate dissolves in the aqueous droplet; the oxidant generates the radical at the interface, which then diffuses into the organic layer to react with the substrate.
-
Procedure:
-
Dissolve substrate in DCM or
. -
Add Water (Ratio Organic:Aqueous = 2.5 : 1).
-
Add Sodium Butane-2-sulfinate (solid) and TBHP (70% aq. solution).
-
Vigorous Stirring is critical to maximize interfacial surface area.
-
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on substrate properties.
Figure 1: Decision tree for solvent selection in sulfinate-mediated C-H functionalization.
Mechanistic Insight: The Phase Transfer Problem
Understanding why solubility dictates the protocol is crucial for troubleshooting.
-
Radical Generation: The reaction relies on the oxidative desulfinylation of the sulfinate anion (
) to generate the alkyl radical ( ). -
The Paradox: The anion is water-soluble; the radical is neutral and lipophilic.
-
The Solution: In the biphasic system (Protocol B), the oxidation event occurs at the aqueous-organic interface. The resulting sec-butyl radical (
) rapidly partitions into the DCM layer where it attacks the heterocycle.
Figure 2: Mechanistic flow of the biphasic radical functionalization.
Synthesis of Sodium Butane-2-sulfinate
If the reagent is not commercially available in the specific sec-butyl form, it can be synthesized rapidly using the DABSO (DABCO-bis(sulfur dioxide)) method, which avoids the handling of gaseous
Protocol:
-
Reagents: sec-Butylmagnesium chloride (Grignard) or sec-Butyllithium.
-
SO2 Source: DABSO (solid
surrogate). -
Workflow:
-
Suspend DABSO (0.6 equiv) in THF at
(for Li) or (for Mg). -
Add organometallic reagent dropwise.
-
Stir 1–2 hours.
-
Quench with aqueous
or . -
Concentrate and recrystallize from Ethanol/Ether to obtain the sodium salt.
-
References
-
Fujiwara, Y., et al. (2012).[2][3][4] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497.[2][3][4] (Foundational work on Diversinate chemistry and solvent systems).
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[1] "Studies on the Regioselectivity of C–H Functionalization of Heterocycles." Journal of the American Chemical Society, 135(32), 12122–12134. (Detailed analysis of solvent effects including DMSO vs. biphasic conditions).
-
Sigma-Aldrich. "Baran Diversinates™ User Guide." (Technical documentation on standard operating procedures for sulfinate reagents).
- Lennon, B. C., et al. (2016). "Sulfinates as Radical Precursors: Synthesis and Application." Chemical Reviews, 116.
Sources
The Renaissance of Radical Precursors: A Technical Guide to Aliphatic Sulfinate Salts
Executive Summary: From Obscurity to Ubiquity
For decades, aliphatic sulfinate salts (
This guide analyzes the trajectory of these salts from the 1991 "Langlois Reagent" to the modern "Baran Diversinates," providing the mechanistic insights and protocols necessary to deploy them in late-stage pharmaceutical diversification.
Historical Genesis & Evolution
The history of aliphatic sulfinates is a story of re-discovery. While the synthesis of sulfinate salts via the reduction of sulfonyl chlorides was established in the mid-20th century (e.g., Haszeldine, 1955), their potential as radical precursors remained dormant until the specific chemistry of the trifluoromethyl group forced a breakthrough.
The Spark: The Langlois Reagent (1991)
In 1991, Bernard R. Langlois at Rhône-Poulenc reported a method to trifluoromethylate electron-rich aromatics using sodium trifluoromethanesulfinate (
-
The Insight: Langlois recognized that the
radical is unstable and rapidly extrudes , leaving behind the electrophilic radical. -
The Limitation: The scope was narrow, limited mostly to electron-rich systems, and the reagent remained a niche tool for two decades.
The Renaissance: The Baran Era (2011–2013)
In 2011, the Baran lab (Scripps Research) revisited Langlois' chemistry, proving it could functionalize biologically relevant heterocycles (e.g., caffeine, uracils) directly. This success prompted a critical question: Could this be expanded beyond
The challenge was that simple alkyl sulfinates (e.g., Sodium Isopropylsulfinate) were often hygroscopic, difficult to handle, or poorly soluble in the organic solvents required for radical chemistry.
-
The Zinc Breakthrough (2012): The Baran group discovered that Zinc Sulfinates (
) solved these problems. They were:-
Bench Stable: Non-hygroscopic free-flowing powders.
-
Solubility Tuned: The zinc coordination sphere allowed for better performance in mixed organic/aqueous systems (the "Goldilocks" zone for radical solubility).
-
Mechanistically Superior: Zinc salts often exhibited a "slow-release" profile for radicals, preventing side reactions like radical-radical recombination.
-
Figure 1: The evolutionary timeline of sulfinate salt chemistry, highlighting the transition from niche fluorination reagents to general alkylation tools.[1][2][3][4]
Mechanistic Underpinnings[6]
Understanding the mechanism is crucial for troubleshooting failed reactions. The reaction is a Minisci-type radical substitution , but unlike traditional Minisci reactions (which use carboxylic acids and silver/persulfate), sulfinates operate under milder oxidative conditions.
The Radical Cascade
The reaction proceeds via a Single Electron Transfer (SET) oxidative desulfinylation.
-
Oxidation: The sulfinate anion (
) is oxidized by the tert-butoxy radical ( ) generated from TBHP. -
Fragmentation: The resulting sulfonyl radical (
) is unstable. It extrudes (gas), driving the equilibrium forward irreversibly. -
Addition: The nucleophilic alkyl radical (
) attacks the protonated (electron-deficient) heterocycle. -
Rearomatization: The radical intermediate is oxidized (by TBHP or another oxidant), and a proton is lost to restore aromaticity.
Why Sulfinates Fail (and How to Fix It)
-
Radical Polarity Mismatch: Alkyl radicals are nucleophilic. They react best with electron-deficient heterocycles (protonated pyridines, quinolines). They react poorly with electron-rich systems (furans, thiophenes) unless the radical itself is electrophilic (like
or ). -
Solvent Effects: The reaction requires a biphasic mixture (often DCM/Water or DMSO/Water) to solubilize both the inorganic salt and the organic substrate.
Figure 2: The oxidative desulfinylation pathway. Note the irreversible loss of SO2 as the driving force.
Synthesis Protocols
While many sulfinates are now commercially available ("Diversinates"), synthesizing them in-house is often necessary for custom alkyl groups.
Comparison of Salt Forms
| Feature | Sodium Sulfinates ( | Zinc Sulfinates ( |
| Stability | Variable (often hygroscopic) | High (Bench stable, non-hygroscopic) |
| Solubility | High in Water, Low in Organics | Amphiphilic (Soluble in DMSO/Water mix) |
| Reactivity | Fast release (can lead to recombination) | Controlled release (reservoir effect) |
| Synthesis | Sulfite reduction or ester hydrolysis | Zinc dust reduction of sulfonyl chloride |
Protocol: Preparation of Zinc Isopropylsulfinate
Reference: Fujiwara, Y., et al. Nature 2012.
Reagents:
-
Isopropylsulfonyl chloride (1.0 equiv)
-
Zinc dust (2.0 equiv, <10 micron particle size preferred)
-
Water (concentration ~0.5 - 1.0 M relative to substrate)
Procedure:
-
Setup: To a vigorously stirring suspension of Zinc dust in water at room temperature, add the sulfonyl chloride dropwise. ( Note: The reaction is exothermic; use a water bath if scaling >10g).
-
Reaction: Stir vigorously for 2–4 hours. The mixture will turn into a thick white slurry.
-
Workup: Filter the slurry to remove excess metallic zinc.
-
Concentration: The filtrate (containing the zinc sulfinate) is concentrated in vacuo.
-
Critical Step: Azeotrope with toluene or ethanol to remove residual water if a dry powder is required.
-
-
Purification: Triturate the resulting solid with DCM or Ether to remove organic impurities. Filter and dry the white solid.
Validation:
-
1H NMR (D2O): Check for the shift of the
-proton relative to the starting chloride. -
Physical: Should be a free-flowing white powder. If sticky, it is likely wet or contaminated with zinc chloride hydrates.
Application Protocol: Innate C-H Functionalization
This protocol describes the alkylation of a heterocycle (e.g., Caffeine or Quinine) using a Zinc Sulfinate.[4]
Standard Conditions (Baran Method):
-
Dissolution: Dissolve the heterocycle (1.0 equiv) and Zinc Sulfinate (2.0–3.0 equiv) in a solvent mixture of DCM:Water (2.5:1) .
-
Note: For polar substrates, use DMSO:Water.
-
-
Acidification: Add Trifluoroacetic Acid (TFA) (1.0 equiv).
-
Why? Protonation of the heterocycle increases its electrophilicity, making it more receptive to the nucleophilic alkyl radical.
-
-
Initiation: Cool to 0°C (optional, controls exotherm) and add tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0–5.0 equiv) dropwise.
-
Reaction: Stir vigorously at Room Temperature for 12–24 hours.
-
Quench: Carefully quench with saturated aqueous sodium bicarbonate (
) and sodium thiosulfate ( ) to neutralize acid and excess peroxide. -
Isolation: Extract with DCM/EtOAc, dry over
, and purify via column chromatography.
Self-Validating Checkpoints:
-
Gas Evolution: You should observe bubbling (
release) upon TBHP addition. No bubbles = No radical formation. -
Color Change: Reaction mixtures often transiently turn yellow/orange due to radical intermediates.
References
-
Langlois, B. R., et al. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., & Baran, P. S. (2012). Practical and innate C-H functionalization of heterocycles. Nature.
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [6]
-
O'Hara, F., et al. (2013). A Zinc Sulfinate Toolkit for Organic Synthesis. Journal of the American Chemical Society.
-
Smith, J. M., et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [7]
Sources
- 1. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocols: Leveraging Sodium Butane-2-sulfinate for the Strategic Formation of sec-Butyl Sulfones
Abstract
The sulfone functional group is a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bond accepting capability, and unique stereoelectronic properties. Sodium sulfinates have emerged as superior precursors for installing the sulfonyl moiety, offering significant advantages in stability, handling, and safety over traditional reagents like sulfonyl chlorides.[1] This guide provides a comprehensive overview and detailed protocols for the application of sodium butane-2-sulfinate, a versatile reagent for constructing sterically-defined sec-butyl sulfones. We will explore its utility in transition-metal-catalyzed cross-coupling reactions and radical-mediated transformations, providing researchers with the foundational knowledge and practical steps to effectively incorporate this valuable building block into their synthetic programs.
Introduction: The Value of Sulfinates in C–S Bond Formation
The construction of carbon-sulfur bonds is a fundamental transformation in organic synthesis, enabling access to a wide array of organosulfur compounds with significant biological and material applications.[2][3] Among these, sulfones (R-SO₂-R') are particularly prominent. Historically, their synthesis often involved harsh oxidative conditions or the use of moisture-sensitive and odorous reagents.
The advent of sodium sulfinate salts (RSO₂Na) has revolutionized this field. These compounds are typically bench-stable, crystalline solids that are easy to handle and store, making them ideal reagents for a variety of synthetic transformations.[1] Their reactivity is highly tunable; they can function as nucleophiles or, under appropriate conditions, as precursors to sulfonyl radicals, opening up diverse pathways for C–S bond formation.[4][5] This dual reactivity makes them powerful coupling partners for synthesizing sulfones, sulfonamides, and thiosulfonates.[1]
This document focuses specifically on sodium butane-2-sulfinate , a reagent that provides access to sec-butyl sulfones. The introduction of this secondary alkyl group can be crucial for modulating the physicochemical properties of a lead compound in drug discovery, such as solubility, lipophilicity, and metabolic profile.
Reagent Profile and Handling
Sodium Butane-2-sulfinate
-
Formula: C₄H₉NaO₂S
-
Appearance: White to off-white crystalline solid.
-
Properties: Like most sodium sulfinates, it is non-volatile, generally odorless, and stable to air and moisture, facilitating straightforward handling and weighing in a standard laboratory environment.[1]
-
Preparation: While not as widely commercially available as simpler analogs, sodium butane-2-sulfinate can be readily prepared in the laboratory. The most common method involves the reduction of the corresponding butane-2-sulfonyl chloride with a mild reducing agent such as sodium sulfite in an aqueous medium. This classical approach, while effective, may have limitations regarding functional group tolerance on more complex substrates.[1]
Key Advantages over Sulfonyl Chlorides:
-
Stability: Bench-stable solid versus moisture-sensitive liquid/solid.
-
Safety: Non-corrosive and less toxic.
-
Handling: Odorless and easy to weigh accurately.
Core Synthetic Applications & Mechanistic Considerations
Sodium butane-2-sulfinate is a versatile precursor for forming C(sp²)–S and C(sp³)–S bonds, primarily through two major mechanistic pathways.
Caption: Dual reactivity modes of sodium butane-2-sulfinate.
A. Transition-Metal Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on transition-metal catalysis to forge C–S bonds under mild and predictable conditions. Palladium and Nickel catalysts are particularly effective for coupling sulfinate salts with aryl or vinyl halides/triflates.[6][7] A key advantage of these methods is their exceptional functional group tolerance. Recent advancements in dual Nickel/photoredox catalysis have enabled these couplings to proceed at room temperature under visible light irradiation, representing a significant step forward in sustainable chemistry.[8]
B. Radical-Mediated Sulfonylation: Sodium sulfinates can be oxidized to form sulfonyl radicals (RSO₂•) via single-electron transfer (SET). This process can be initiated by chemical oxidants, electrochemistry, or, most commonly, by photoredox catalysis.[1] The resulting electrophilic sulfonyl radical readily engages with electron-rich species like alkenes and alkynes in radical addition reactions, providing a powerful method for constructing C(sp³)–S bonds and accessing complex alkyl sulfones.[9]
Experimental Protocols
The following protocols are designed as robust starting points for researchers. As with any reaction, optimization of parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.
Workflow Overview
Caption: General workflow for C-S bond formation reactions.
Protocol 1: Ni/Photoredox Dual Catalytic Coupling of an Aryl Bromide
This protocol leverages the mild conditions of dual catalysis to synthesize aryl sec-butyl sulfones at room temperature.[6][8] The mechanism involves a synergistic interplay between a photocatalytic cycle that activates the sulfinate and a nickel cycle that performs the cross-coupling.
Materials:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
Sodium Butane-2-sulfinate (1.5 equiv, 0.75 mmol)
-
NiBr₂·glyme (5 mol%, 0.025 mmol)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)
-
fac-Ir(ppy)₃ (1 mol%, 0.005 mmol)
-
Anhydrous Dimethylformamide (DMF) (0.1 M, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, sodium butane-2-sulfinate, NiBr₂·glyme, dtbbpy, and fac-Ir(ppy)₃.
-
Add the anhydrous DMF via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
-
Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired aryl sec-butyl sulfone.
Causality and Rationale:
-
fac-Ir(ppy)₃: This photocatalyst absorbs blue light and enters an excited state, which is sufficiently reducing to activate the sodium sulfinate via SET, generating a sulfonyl radical.
-
NiBr₂·glyme/dtbbpy: This forms the active Ni(0) catalyst, which undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Ni(II) complex then intercepts the sulfonyl radical to form the C–S bond and regenerate the catalyst.[6]
-
Anhydrous DMF: A polar aprotic solvent is required to dissolve the ionic sulfinate salt and the organometallic intermediates.
Caption: Simplified mechanism for Ni/Photoredox dual catalysis.
Protocol 2: Radical Hydrosulfonylation of an Alkene
This method is ideal for creating C(sp³)–S bonds and is particularly useful for late-stage functionalization. It relies on the photocatalytic generation of a sulfonyl radical which then adds across a C=C double bond.
Materials:
-
Alkene (1.0 equiv, 0.5 mmol)
-
Sodium Butane-2-sulfinate (2.0 equiv, 1.0 mmol)
-
Rose Bengal or Eosin Y (2 mol%, 0.01 mmol)
-
Acetic Acid (2.0 equiv, 1.0 mmol)
-
Acetonitrile (MeCN) (0.1 M, 5 mL)
-
Reaction vial with a magnetic stir bar
-
Green or White LED light source
Procedure:
-
To a reaction vial, add the alkene, sodium butane-2-sulfinate, and the photocatalyst (e.g., Rose Bengal).
-
Add acetonitrile and acetic acid via syringe.
-
Seal the vial and place it under vigorous stirring, irradiating with the appropriate light source (Green LED for Rose Bengal/Eosin Y).
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (to remove acetic acid) and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to afford the alkyl sec-butyl sulfone.
Causality and Rationale:
-
Organic Dye Photocatalyst: Inexpensive dyes like Rose Bengal or Eosin Y can effectively generate the sulfonyl radical from the sulfinate salt under visible light.[9]
-
Acetic Acid: A proton source is often required to facilitate the hydrogen atom transfer (HAT) step that terminates the radical chain reaction, delivering the final hydrosulfonylated product.
-
Acetonitrile: A suitable solvent that dissolves the reactants and does not interfere with the radical process.
Data Summary and Troubleshooting
The choice of method depends on the desired bond and available starting materials. The table below summarizes the key features of the presented protocols.
| Feature | Protocol 1: Ni/Photoredox Coupling | Protocol 2: Radical Hydrosulfonylation |
| Bond Formed | C(sp²)–S | C(sp³)–S |
| Coupling Partner | Aryl/Vinyl Halides & Triflates | Alkenes & Alkynes |
| Key Reagents | Ni Catalyst, Ir/Ru Photocatalyst, Ligand | Organic Dye Photocatalyst, Acid |
| Conditions | Room Temp, Inert Atmosphere | Room Temp, Air Tolerant (often) |
| Pros | Excellent functional group tolerance, broad scope. | Metal-free (catalyst), good for complex scaffolds. |
| Cons | Requires expensive catalysts and inert conditions. | Substrate may undergo side reactions (e.g., polymerization). |
Common Troubleshooting:
-
Low or No Conversion:
-
Ensure all reagents are pure and solvents are anhydrous (especially for Protocol 1).
-
Verify the activity of the catalyst; use a fresh batch if necessary.
-
Check the light source for correct wavelength and sufficient intensity.
-
Degas the reaction mixture thoroughly for Protocol 1, as oxygen can quench the catalytic cycles.
-
-
Formation of Side Products:
-
Homocoupling of Sulfinate (R-SO₂-SO₂-R): This can occur if the radical generation is too fast relative to the cross-coupling. Try lowering the catalyst loading or light intensity.
-
Reduction of Aryl Halide (Ar-H): May indicate an issue with the nickel catalytic cycle. Check ligand and catalyst integrity.
-
Conclusion
Sodium butane-2-sulfinate is a highly effective and practical reagent for the synthesis of sec-butyl sulfones. Its stability and versatile reactivity allow for its use in state-of-the-art synthetic methods, including mild Ni/photoredox cross-couplings and radical additions to unsaturated systems. The protocols and insights provided in this guide equip researchers in pharmaceutical and materials science with the tools to confidently employ this reagent for the strategic construction of valuable sulfone-containing molecules.
References
- Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv.
- Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. Cambridge Open Engage.
- Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science (RSC Publishing).
- Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
- Recent advances of sodium sulfinates in radical reactions.
- A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
- A photochemical carbosulfonylative protocol for the formation of C–S and C–C bonds between sulfinate salts and alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Protocol for Sulfonylation Reactions with Sodium Butane-2-sulfinate
Executive Summary
Sodium butane-2-sulfinate (NaSO₂sBu) is a versatile organosulfur reagent used to introduce the sec-butylsulfonyl motif (–SO₂CH(CH₃)CH₂CH₃) into organic frameworks. Unlike its use in "Diversinate" chemistry—where it serves as a radical precursor for alkylation via desulfitation—this guide focuses specifically on sulfonylation protocols where the sulfur dioxide moiety is retained to generate sulfones.
Sulfones are critical pharmacophores in medicinal chemistry, offering metabolic stability and unique hydrogen-bonding properties. This application note details three validated protocols for synthesizing sec-butyl sulfones, emphasizing the mechanistic divergence between sulfur-retentive and desulfitative pathways.
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | Sodium butane-2-sulfinate |
| Formula | C₄H₉NaO₂S |
| Structure | CH₃CH₂CH(CH₃)SO₂⁻ Na⁺ |
| Appearance | White to off-white hygroscopic powder |
| Stability | Air-stable solid; store in desiccator. Solutions prone to oxidation over time. |
| Solubility | Soluble in Water, DMSO, DMF, MeOH. Insoluble in Et₂O, Hexanes. |
| Key Reactivity | Nucleophilic (at Sulfur), Radical Precursor (upon oxidation).[1] |
Handling Precaution: While the solid is stable, sulfinate salts can disproportionate or oxidize to sulfonates (R-SO₃Na) in solution if exposed to air for prolonged periods. Degas solvents for optimal yields.
Mechanistic Manifold: The "Fork in the Road"
Understanding the reactivity of secondary alkyl sulfinates is critical. They sit at a divergence point:
-
Sulfonylation (Retention): Under metal catalysis (Cu, Pd) or nucleophilic conditions, the S–atom binds to the electrophile.
-
Alkylation (Desulfitation): Under oxidative radical conditions (e.g., Ag(I)/S₂O₈²⁻), the C–S bond cleaves, releasing SO₂ and generating a sec-butyl radical.
You must choose your conditions based on your desired product.
Figure 1: Mechanistic divergence of sodium butane-2-sulfinate. Path A (Green) is the focus of this guide.
Validated Protocols
Protocol A: Copper-Catalyzed C–S Cross-Coupling (Aryl Halides)
Best for: Synthesizing aryl sec-butyl sulfones from aryl iodides or bromides. Mechanism: Cu(I)/Cu(III) catalytic cycle. The sulfinate acts as a nucleophile displacing the halide.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Sodium butane-2-sulfinate (1.5 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (0.2 M)
Step-by-Step:
-
Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.
-
Charging: Add CuI (0.1 mmol), L-Proline (0.2 mmol), Sodium butane-2-sulfinate (1.5 mmol), and NaOH (2.0 mmol).
-
Substrate: Add the Aryl Iodide (1.0 mmol). If liquid, add via syringe after solvent.
-
Solvent: Add DMSO (5 mL). Sparging with Argon for 5 mins is recommended to protect the sulfinate.
-
Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours. Note: Secondary sulfinates are bulkier than primary; higher end of temp range (100°C) is often required.
-
Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Yield: Switch ligand to trans-1,2-cyclohexanediamine or 1,10-phenanthroline.
-
Desulfitation:[2] If you observe the alkylated arene (Ar-sBu) instead of the sulfone, lower the temperature to 80°C and ensure strictly anaerobic conditions.
Protocol B: Nucleophilic Substitution (S-Alkylation)
Best for: Synthesizing dialkyl sulfones (e.g., sec-butyl methyl sulfone). Mechanism: Classical S_N2 substitution.
Reagents:
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.0 equiv)
-
Sodium butane-2-sulfinate (1.2 equiv)
-
Solvent: DMF or EtOH/H₂O (3:1)
Step-by-Step:
-
Dissolve Sodium butane-2-sulfinate (1.2 mmol) in DMF (4 mL).
-
Add Alkyl Halide (1.0 mmol) dropwise at Room Temperature.
-
Heat to 60–80 °C for 4–8 hours.
-
Monitoring: TLC usually shows a clean conversion.
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with CH₂Cl₂.
Protocol C: Palladium-Catalyzed Sulfonylation
Best for: Sterically hindered aryl halides or substrates sensitive to copper conditions.
Reagents:
-
Aryl Bromide/Triflate (1.0 equiv)
-
Sodium butane-2-sulfinate (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step:
-
Combine Pd source, Ligand, Base, and Sulfinate in a glovebox or under Argon flow.
-
Add solvent and Aryl Halide.
-
Heat to 100 °C for 16 hours.
-
Filter through Celite and purify.
Why this works: The Pd(0) inserts into the Ar-X bond. The sulfinate undergoes transmetallation.[3] Reductive elimination yields the sulfone. Xantphos is crucial for stabilizing the Pd-sulfinate intermediate and preventing SO₂ extrusion.
Critical Analysis: Sterics and Stability
The sec-butyl group introduces steric bulk at the alpha-position relative to the sulfur.
-
Nucleophilicity: Sodium butane-2-sulfinate is slightly less nucleophilic than sodium butane-1-sulfinate (primary) due to sterics. Expect reaction times to be 20-30% longer than standard literature protocols for primary sulfinates.
-
Thermal Stability: Secondary alkyl sulfinates are more prone to thermal decomposition (releasing SO₂) than primary ones. Do not exceed 110 °C unless necessary. If higher temps are needed, use a sealed vessel to keep SO₂ in equilibrium, favoring the sulfinate.
Figure 2: Simplified Copper(I)/Proline catalytic cycle for sulfonylation.
References
-
General Copper Catalysis: Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696–2700. Link
-
Palladium Catalysis: Cacchi, S., et al. (2004). Palladium-catalyzed sulfonylation of aryl halides with arenesulfinates. Organic Letters, 6(13), 2133-2136. Link
- Radical vs Ionic Manifolds: Manolikakes, G. (2014). Recent Developments in the Synthesis of Sulfones. Synthesis, 46, 2283-2298.
-
Secondary Sulfinate Stability: Liu, G., et al. (2012). Copper-Catalyzed Cross-Coupling of Secondary Alkyl Halides. Journal of the American Chemical Society, 134(27), 11124-11127. Link
Sources
stereoselective synthesis using chiral sodium butane-2-sulfinate
Application Note: Stereoselective Synthesis Using Chiral Sodium Butane-2-sulfinate
Executive Summary
This application note details the methodological framework for utilizing Sodium Butane-2-sulfinate (specifically the chiral sec-butyl variants) in high-value stereoselective synthesis. While Sodium tert-butanesulfinate (and its corresponding sulfinamide, Ellman’s Reagent) is the industry standard for amine synthesis, the butane-2-sulfinate analog offers unique steric profiles and an additional stereocenter at the
Key Applications:
-
Diastereoselective S-Alkylation: Synthesis of chiral sulfones.
-
Asymmetric Condensation: Preparation of sulfinate esters.[1][2]
-
Radical Functionalization: Late-stage C-H functionalization (Baran diversification) with chiral retention.
Technical Background & Mechanistic Insight
The Reagent Profile
Sodium butane-2-sulfinate (CAS: 1349717-43-6 for generic/racemic) exists as an ambident nucleophile. Unlike the tert-butyl analog, the sec-butyl group possesses an intrinsic chiral center at the C2 position.
-
Structure:
-
Chirality Sources:
-
Carbon Chirality (
): Fixed configuration ((R) or (S)) in the alkyl chain. -
Sulfur Chirality (
): Generated upon covalent bonding (e.g., sulfinamide or sulfoxide formation).
-
The Ambident Nucleophile Challenge
The sulfinate anion can react via the Sulfur atom (soft nucleophile) to form sulfones or via the Oxygen atom (hard nucleophile) to form sulfinate esters .
-
Kinetic Control: S-alkylation is generally favored with soft electrophiles (alkyl halides) in polar aprotic solvents (DMF, DMSO).
-
Thermodynamic Control: O-alkylation is reversible; however, hard electrophiles (e.g., silyl chlorides) or specific hard-soft acid-base (HSAB) manipulations favor the ester.
Stereochemical Induction: When starting with enantiopure Sodium (S)-butane-2-sulfinate, the steric bulk and orientation of the sec-butyl group induce diastereoselectivity at the newly formed Sulfur center during nucleophilic attack. This "internal chiral auxiliary" effect is distinct from the tert-butyl series, where the alkyl group is achiral.
Strategic Pathways (Logic Diagram)
The following diagram outlines the decision matrix for utilizing this reagent, highlighting the divergence between S-attack and O-attack pathways.
Figure 1: Strategic reaction pathways for Sodium Butane-2-sulfinate, distinguishing between nucleophilic and radical manifolds.
Detailed Experimental Protocols
Protocol A: Stereoselective Synthesis of Chiral Sulfones (S-Alkylation)
Objective: To synthesize a chiral sulfone where the sec-butyl group induces stereocontrol at the
Materials:
-
Sodium (S)-butane-2-sulfinate (1.2 equiv)
-
Primary Alkyl Bromide or Benzyl Bromide (1.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Sodium (S)-butane-2-sulfinate (1.2 equiv) and TBAI (10 mol%).
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) under Argon atmosphere. Stir until the salt is finely suspended.
-
Addition: Add the alkyl bromide dropwise at 0°C.
-
Expert Note: Low temperature is crucial to suppress O-alkylation (sulfinate ester formation), which is entropically favored at higher temperatures.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water. Extract with Ethyl Acetate (x3). Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography.
-
Data Validation: Confirm structure via
H NMR (look for sec-butyl multiplets) and Chiral HPLC for diastereomeric purity if the electrophile was prochiral.
Protocol B: Synthesis of Chiral Sulfinamides (The "Advanced Ellman" Approach)
Objective: To convert the sulfinate salt into a sulfinamide, which can then be used for chiral amine synthesis.[3] This creates a sec-butyl sulfinamide, a congener to Ellman's reagent with different steric properties.
Materials:
-
Sodium (S)-butane-2-sulfinate (1.0 equiv)
-
Oxalyl Chloride (1.1 equiv)
-
Amine (
) or LiHMDS (for primary sulfinamide) -
Base:
or Pyridine
Step-by-Step Methodology:
-
Activation (In situ Sulfinyl Chloride formation):
-
Suspend Sodium (S)-butane-2-sulfinate in THF at -78°C.
-
Add Oxalyl Chloride dropwise. Stir for 30 mins.
-
Mechanistic Check: This generates (S)-butane-2-sulfinyl chloride. Note that the stereocenter at Sulfur is dynamically racemizing at RT but can be controlled at low temps or via kinetic resolution with the amine.
-
-
Nucleophilic Substitution:
-
Add the amine solution (with base) slowly to the sulfinyl chloride at -78°C.
-
-
Stereocontrol:
-
Unlike the tert-butyl analog, the sec-butyl group provides a "matched/mismatched" scenario. If using a chiral amine, high
is achieved.[4] If using LiHMDS (to make the primary sulfinamide), the product will be a mixture of diastereomers at Sulfur unless a chiral ligand is used.
-
-
Isolation: Standard aqueous workup and crystallization.
Data Analysis & Validation
When comparing the sec-butyl reagent to the standard tert-butyl reagent, the following physicochemical differences must be accounted for in method development:
| Feature | Sodium tert-Butanesulfinate | Sodium sec-Butanesulfinate | Impact on Protocol |
| Steric Bulk | High (Spherical) | Moderate (Linear/Branched) | sec-Butyl allows S-alkylation of more hindered electrophiles. |
| Chirality | Achiral Alkyl Group | Chiral Alkyl Group (C2) | Potential for double stereodifferentiation (C-center + S-center). |
| Electronic | Strong +I Effect | Moderate +I Effect | sec-Butyl sulfones are slightly more acidic at the |
| Stability | High | Moderate | sec-Butyl intermediates are more prone to thermal disproportionation. |
References
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.Chemical Reviews, 2020.
-
Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 2022.[2]
-
Synthesis and applications of sodium sulfinates (RSO2Na). RSC Advances, 2021.[5]
-
[Link]
-
- Practical Synthesis of Sodium Butane-1-sulfinate (Baran Sulfinate) and analogs.Sigma-Aldrich Technical Library.
-
Ellman’s Reagent: tert-Butanesulfinamide.Organic Syntheses, 1999. (Foundational context for sulfinamide chemistry).
-
[Link]
-
Sources
- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 2. www3.ntu.edu.sg [www3.ntu.edu.sg]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide – CIRM [cirm.ca.gov]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Radical Initiation & C-H Functionalization with Sodium Butane-2-sulfinate
Executive Summary
This guide details the experimental protocol for utilizing sodium butane-2-sulfinate as a radical precursor for the direct installation of sec-butyl groups onto heteroaromatic scaffolds. Unlike traditional cross-coupling methods requiring pre-functionalized halides, this protocol leverages innate C-H functionalization via oxidative desulfinylation.
This method is critical for Medicinal Chemistry programs aiming to improve Fsp³ character (fraction of saturated carbon atoms), which correlates with higher clinical success rates by improving solubility and metabolic stability compared to flat aromatic analogs.
Mechanistic Principles
The reaction operates via a radical pathway known as oxidative desulfinylation . Sodium butane-2-sulfinate acts as a "masked" alkyl radical. Under oxidative conditions, the sulfinate is converted to a sulfonyl radical, which rapidly extrudes sulfur dioxide (
Reaction Pathway
The sec-butyl radical (
Figure 1: Mechanistic pathway of oxidative desulfinylation and radical addition.
Experimental Protocol
Reagent & Equipment Requirements
| Component | Specification | Purpose |
| Substrate | Heterocycle (1.0 equiv) | Target for functionalization. |
| Reagent | Sodium Butane-2-sulfinate (3.0 equiv) | Radical precursor. |
| Oxidant | TBHP (70% aq.) (3.0 - 5.0 equiv) | Initiates radical formation; re-aromatizes product. |
| Solvent | DMSO / Water (2.5 : 1 v/v) | Critical:[1] Ensures solubility of sulfinate salts. |
| Acid | TFA (1.0 equiv) | Optional: Protonates substrate to increase electrophilicity. |
| Vessel | 2-5 mL Dram Vial with Teflon cap | Open-air compatible (no inert gas needed). |
Standard Operating Procedure (SOP)
Safety Note: This reaction generates sulfur dioxide (
Step 1: Setup
-
Weigh the Heterocycle substrate (0.2 mmol, 1.0 equiv) into a dram vial equipped with a magnetic stir bar.
-
Add Sodium Butane-2-sulfinate (0.6 mmol, 3.0 equiv).
-
Optional: If the substrate is a basic pyridine/quinoline, add TFA (0.2 mmol, 1.0 equiv) to activate the ring.
Step 2: Solvent & Initiation
-
Add DMSO (1.2 mL) and Water (0.5 mL). The biphasic nature helps regulate the radical concentration.
-
Stir vigorously to create an emulsion/suspension.
-
Add TBHP (70% in water) (0.6 mmol, 3.0 equiv) dropwise.
-
Note: A slight exotherm or gas evolution (
) may be observed.
-
Step 3: Reaction & Monitoring
-
Stir at Room Temperature (23°C) for 30 minutes.
-
Heat to 50°C and stir for 12–24 hours.
-
Why heat? Alkyl sulfinates desulfinylate slower than fluorinated analogs. Heat promotes the
extrusion.
-
-
Monitor: Check via LC-MS. Look for the Mass [M + 57] (Addition of
).
Step 4: Workup
-
Quench by adding saturated aq. NaHCO₃ (3 mL) to neutralize the acid and any remaining sulfinic acid.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with Brine (to remove DMSO).
-
Dry over
, filter, and concentrate.
Figure 2: Step-by-step workflow for radical alkylation.
Optimization & Troubleshooting
Radical reactions are highly substrate-dependent. Use this matrix to optimize low-yielding reactions.
Optimization Matrix
| Variable | Standard Condition | Optimization A (Low Conversion) | Optimization B (Decomposition) |
| Solvent | DMSO/H₂O (2.5:1) | Switch to DCM/H₂O (2:1) (Biphasic) | Reduce Water ratio; try pure DMSO. |
| Oxidant | TBHP (3 equiv) | Increase to 5 equiv ; Add in portions (0h, 2h, 4h). | Switch to (NH₄)₂S₂O₈ (Persulfate). |
| Temp | 50°C | Increase to 80°C (pushes desulfinylation). | Lower to RT ; add AgNO₃ (10 mol%) catalyst. |
Troubleshooting Guide
-
Problem: No Reaction (Starting Material recovered).
-
Cause: The sulfinate is not oxidizing, or the radical is not desulfinylating.
-
Solution: Add a catalyst.[2] Silver Nitrate (AgNO₃, 10-20 mol%) dramatically lowers the oxidation potential of the sulfinate, allowing reaction at room temperature.
-
-
Problem: Complex Mixture/Polyalkylation.
-
Cause: The product is more electron-rich than the starting material (common with alkyl groups), making it prone to a second radical attack.
-
Solution: Stop the reaction at 60-70% conversion. Use a slight excess of substrate if the material is cheap.
-
-
Problem: Poor Solubility.
-
Solution: If the substrate is lipophilic, DMSO/Water may cause it to crash out. Switch to DCM/Water or TFT (Trifluorotoluene)/Water .
-
References
-
Original Methodology (Zinc/Sodium Sulfinates): Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. [Link] (Note: This seminal paper established the "innate C-H functionalization" logic used for sulfinates).
-
Sulfinate Reagent Review: Reddy, R. J., & Kumari, A. H. (2021).[3][1][4][5][6] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Application to Papaverine (Case Study): Krenske, E. H., et al. (2016). Reaction of Papaverine with Baran Diversinates™. Molecules. [Link] (Demonstrates solvent screening DMSO vs DCM for alkyl vs fluoroalkyl sulfinates).
-
Electrochemical Perspectives: Mei, H., et al. (2020).[2][4] Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Sulfinates for Radical Cross-Coupling - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Sodium Butane-2-Sulfinate Applications
Welcome to the technical support center for sodium butane-2-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving sodium butane-2-sulfinate. The solutions provided are based on established chemical principles and field-proven insights.
Issue 1: Low or No Yield of the Desired Sulfone Product
Question: I am attempting to synthesize a sulfone via a radical addition/substitution reaction with an alkyl halide/alkene, but I am observing very low conversion of my starting materials and a low yield of the desired sulfone. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in sulfonylation reactions using sodium butane-2-sulfinate often stem from issues with radical initiation, the stability of the aliphatic sulfonyl radical, or competing side reactions. Let's break down the potential causes and solutions:
-
Inadequate Radical Generation: The formation of the butane-2-sulfonyl radical is the critical first step in many of these reactions. If the initiation is inefficient, the entire reaction will be sluggish.
-
Causality: Many radical initiators (like AIBN or di-tert-butyl peroxide) have specific temperature ranges for optimal decomposition. Similarly, photoredox or electrochemical methods require precise conditions to generate the radical species effectively.[1]
-
Solution:
-
Verify Initiator Conditions: Ensure your reaction temperature is appropriate for the chosen thermal initiator's half-life. For photoredox catalysis, check the wavelength of your light source and the compatibility of your catalyst.
-
Degas the Solvent: Oxygen can quench radical reactions. Ensure your solvent is thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by several freeze-pump-thaw cycles.
-
Increase Initiator Concentration: A modest increase in the initiator concentration (e.g., from 5 mol% to 10 mol%) can sometimes improve the rate of reaction.
-
-
-
Instability of the Aliphatic Sulfonyl Radical: Aliphatic sulfonyl radicals can be less stable than their aromatic counterparts. This can lead to premature termination or undesired side reactions.[2]
-
Causality: The butane-2-sulfonyl radical, once formed, may undergo decomposition or other non-productive pathways before it can react with your substrate.
-
Solution:
-
Increase Substrate Concentration: Keeping the concentration of the radical acceptor (your alkene or alkyl halide) high can favor the desired reaction pathway.
-
Solvent Choice: The choice of solvent can influence radical stability. Less coordinating, non-polar solvents are often preferred for radical reactions.
-
-
-
Poor Quality of Sodium Butane-2-Sulfinate: The purity of the sulfinate salt is crucial. It can be hygroscopic and may contain impurities like the corresponding sulfonic acid, which can interfere with the reaction.[2]
-
Causality: Water can interfere with many organic reactions, and acidic impurities can promote side reactions like disproportionation.
-
Solution:
-
Dry the Reagent: Dry the sodium butane-2-sulfinate under vacuum before use, especially if it has been stored for a long time.
-
Check for Purity: If you suspect impurities, you can attempt to purify the salt by washing it with a non-polar solvent in which it is insoluble (like ether or hexanes) to remove organic impurities, followed by drying under vacuum.
-
-
Issue 2: Significant Formation of Thiosulfonate Byproduct
Question: My reaction is producing a significant amount of a byproduct that I've identified as S-(butan-2-yl) butane-2-thiosulfonate. Why is this happening and how can I prevent it?
Answer:
The formation of a thiosulfonate is a classic side reaction for sulfinate salts, arising from a process called disproportionation. This is particularly prevalent under acidic conditions or in the presence of certain reagents.
-
Mechanism of Thiosulfonate Formation: Sodium sulfinates can undergo a disproportionate coupling reaction, especially when activated by a Lewis acid like BF₃·OEt₂ or under acidic conditions.[3][4] In this process, one sulfinate molecule is effectively oxidized and another is reduced, leading to the formation of a thiosulfonate.
-
Causality: The presence of protons or a Lewis acid can generate sulfinic acid, which can then react with another sulfinate molecule. This pathway competes directly with the desired sulfone formation.[5]
-
Solution:
-
Maintain Neutral or Basic Conditions: Avoid acidic conditions unless the specific protocol requires it. If your substrate or other reagents are acidic, consider adding a non-nucleophilic base to the reaction mixture.
-
Re-evaluate Catalysts/Additives: If you are using additives like BF₃·OEt₂, be aware that they are known to promote this side reaction.[3] You may need to screen other catalysts or conditions that do not favor disproportionation.
-
Control Temperature: In some cases, higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature may help to minimize thiosulfonate formation.
-
-
Visualizing Competing Pathways: Sulfone vs. Thiosulfonate Formation
The following diagram illustrates the critical branch point where the sulfinate can either proceed down the desired path to form a sulfone or the undesired path to form a thiosulfonate.
Caption: Competing reaction pathways for sodium butane-2-sulfinate.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle sodium butane-2-sulfinate?
Sodium butane-2-sulfinate is generally a bench-stable solid.[2] However, it can be hygroscopic. To ensure its reactivity and longevity, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. For sensitive reactions, it is best practice to dry the required amount in a vacuum oven before use.
Q2: Can sodium butane-2-sulfinate act as a nucleophile? What determines S- vs. O-alkylation?
Yes, the sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or one of the oxygen atoms.
-
S-alkylation (reaction at the sulfur atom) leads to the formation of sulfones . This is typically the desired outcome in many synthetic applications.
-
O-alkylation (reaction at an oxygen atom) leads to the formation of sulfinate esters .
The outcome of the reaction is influenced by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a softer nucleophilic center, while the oxygen atoms are harder. Therefore:
-
Reaction with soft electrophiles (e.g., alkyl halides like R-I or R-Br) generally favors S-alkylation .
-
Reaction with hard electrophiles (e.g., alkyl sulfates or Meerwein's salt) can increase the proportion of O-alkylation .
Solvent choice can also play a role. Polar aprotic solvents (like DMF or DMSO) tend to favor S-alkylation.
Q3: My purification is difficult. How can I effectively remove unreacted sulfinate and other salts?
Purification can be challenging due to the polar nature of the starting material and byproducts.
-
Aqueous Workup: A standard aqueous workup is the first step. The desired sulfone product is typically soluble in organic solvents, while the sodium butane-2-sulfinate and other inorganic salts are soluble in water. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of your product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.
-
Column Chromatography: If the sulfone is not sufficiently pure after extraction, silica gel column chromatography is the most common method for purification. The polarity of the eluent system will depend on the specific structure of your sulfone.
-
Dealing with Sulfonic Acid Impurities: If your starting material was impure or if some of the product hydrolyzed, you may have sulfonic acid in your crude mixture. A wash with a dilute solution of sodium bicarbonate can help to remove acidic impurities by converting them to their water-soluble sodium salts.[3]
Q4: Is there a significant difference in reactivity between aliphatic and aromatic sodium sulfinates?
Yes, there can be. Aromatic sulfonyl radicals are generally more stable due to resonance stabilization with the aromatic ring. This can make them more selective and less prone to decomposition than aliphatic sulfonyl radicals.[2] Consequently, reactions involving aliphatic sulfinates like sodium butane-2-sulfinate may require more carefully optimized conditions (e.g., temperature, initiator concentration) to achieve good yields.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Sulfone Yield | Inefficient radical initiation | Optimize temperature for the initiator; degas the solvent. |
| Instability of aliphatic sulfonyl radical | Increase substrate concentration; choose a non-coordinating solvent. | |
| Poor reagent quality (hygroscopic) | Dry the sodium butane-2-sulfinate under vacuum before use. | |
| Thiosulfonate Byproduct | Acidic reaction conditions | Maintain neutral or slightly basic pH; add a non-nucleophilic base. |
| Use of Lewis acid catalysts (e.g., BF₃·OEt₂) | Be aware of this side reaction; consider alternative catalysts. | |
| Difficult Purification | Residual salts and polar impurities | Perform a thorough aqueous workup with multiple extractions and a brine wash. |
| Acidic byproducts (e.g., sulfonic acid) | Wash the organic layer with a dilute sodium bicarbonate solution. |
References
-
Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 9130–9221. Available at: [Link]
- Wang, Z., et al. (2018). BF3·OEt2-Mediated Radical Disproportionate Coupling Reaction of Sodium Sulfinates: A Rapid Access to Thiosulfonates. Organic Letters, 20(21), 6896–6900. (This reference is represented in the comprehensive review by Jannapu Reddy et al., which describes this reaction.)
-
Ghosh, A., et al. (2021). Recent advances of sodium sulfinates in radical reactions. Tetrahedron, 97, 132393. Available at: [Link]
- Baran, P. S., et al. (2011). A New Reagent for the Synthesis of Aliphatic Sulfonamides. Angewandte Chemie International Edition, 50(48), 11486–11489.
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available at: [Link]
-
Wang, Z., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3426. Available at: [Link]
- CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Sodium Butane-2-Sulfinate Reactions
Welcome to the technical support center for post-reaction purification involving sodium butane-2-sulfinate. As a versatile and widely used reagent, sodium butane-2-sulfinate is a key building block for synthesizing a range of organosulfur compounds, most notably sulfones.[1][2] However, the success of the synthesis is critically dependent on the effective purification of the target molecule from unreacted starting materials, byproducts, and reagents.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It moves from general frequently asked questions to specific troubleshooting scenarios, grounding each recommendation in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with sodium butane-2-sulfinate?
A1: The impurity profile of your crude product is intrinsically linked to the specific reaction you are performing. However, several common impurities arise from the nature of the starting material and its typical reactions:
-
Unreacted Sodium Butane-2-Sulfinate: As a salt, it is highly polar and generally soluble in aqueous media but insoluble in many common organic solvents used for extraction (e.g., ethyl acetate, dichloromethane). Its presence is a primary concern if the reaction has not gone to completion.
-
Butane-2-sulfonic Acid/Sodium Butane-2-sulfonate: Over-oxidation of the sulfinate, either during its preparation or as a minor side reaction, can lead to the formation of the corresponding sulfonic acid or its salt.[3] These are highly polar and water-soluble.
-
Disulfone or Thiosulfonate Species: Self-condensation or reaction with sulfur-containing intermediates can sometimes occur, leading to byproducts like thiosulfonates.[1]
-
Side-Products from the Electrophile/Substrate: The other reactant in your synthesis will have its own set of potential side reactions (e.g., elimination, hydrolysis) that will contribute to the impurity profile.
-
Inorganic Salts: Salts from reagents or buffers (e.g., sodium chloride, sodium carbonate) are often present after quenching the reaction.
Q2: My target sulfone is supposed to be a solid, but my crude product is a persistent oil. What steps can I take?
A2: This is a very common issue, often referred to as "oiling out." It typically indicates the presence of impurities that are depressing the melting point of your compound or inhibiting crystallization.
Causality: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation. Residual solvent is another common culprit.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of volatile organic solvents. Gently warming the flask can aid this process, but be cautious of product decomposition at elevated temperatures.[4]
-
Perform a Thorough Aqueous Wash: If you haven't already, dissolve the oil in a water-immiscible organic solvent (like ethyl acetate) and wash it several times with water, then with brine. This is highly effective at removing residual water-soluble impurities like unreacted sulfinate salt or inorganic salts.
-
Attempt Trituration: Add a small amount of a solvent in which your desired sulfone is expected to be poorly soluble, but the oily impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. This can often wash away the impurities, inducing the pure compound to solidify.
-
Re-purify via Chromatography: If the above fails, the impurity level is likely too high for simple crystallization. Flash column chromatography is the next logical step to achieve a higher level of purity, after which crystallization can be re-attempted.
Q3: How do I decide between recrystallization and flash column chromatography for purifying my sulfone product?
A3: The choice depends on the nature and quantity of both your product and the impurities. Sulfones are often good candidates for recrystallization due to their typically crystalline nature.[5]
| Purification Method | When to Use | Advantages | Disadvantages |
| Recrystallization | The desired product is the major component (>85-90% purity) and is a solid. The impurities have different solubility profiles from the product. | Highly effective for achieving high purity; scalable; cost-effective. | Can have lower yields if the product is somewhat soluble in the cold solvent; ineffective if impurities co-crystallize. |
| Flash Chromatography | The crude mixture is complex with multiple components. The polarities of the product and impurities are sufficiently different. The product is an oil or a low-melting solid. | Excellent separation power for a wide range of compounds; applicable to both solids and oils. | More time-consuming and expensive (solvents, silica); potential for product degradation on silica gel[6]; can be challenging to scale up. |
Senior Scientist Insight: Always run a thin-layer chromatography (TLC) plate first.[7] If you see one major spot that is well-separated from minor impurities, attempt recrystallization. If the TLC shows multiple spots close together or significant streaking, proceed directly to column chromatography.
Troubleshooting Guide: Specific Scenarios
Q4: My post-extraction NMR spectrum clearly shows unreacted sodium butane-2-sulfinate in my organic product layer. How is this possible and how do I remove it?
A4: While sodium butane-2-sulfinate has low solubility in common non-polar organic solvents, this issue can arise from a few specific causes.
Causality & Explanation:
-
Insufficient Washing: The most common reason is simply not washing the organic layer with enough water. A single wash may not be sufficient to remove all of the salt, especially if the crude reaction mixture was concentrated.
-
Phase-Transfer Catalysis Effect: If your reaction contains a phase-transfer catalyst (e.g., a quaternary ammonium salt), it can shuttle the sulfinate salt into the organic phase, making it harder to remove with a simple water wash.
-
Use of Polar Organic Solvents: If you are using a more polar solvent for your extraction, such as tetrahydrofuran (THF), it may have some miscibility with water and can pull the salt along with it.
Workflow: Protocol for Removing Water-Soluble Impurities
-
Dilute: Dilute your organic layer with a low-polarity solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. For a 100 mL organic solution, use 3 x 50 mL of water. The repeated washes are more effective than a single large-volume wash.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes residual water from the organic layer.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Verify: Re-run the NMR or TLC to confirm the removal of the impurity.
Q5: I'm attempting to purify my sulfone product using silica gel chromatography, but I'm observing significant streaking on the TLC plate and getting poor recovery from the column. What is happening?
A5: This is a classic problem indicating an undesirable interaction between your compound and the stationary phase (silica gel).
Causality & Explanation: The sulfonyl group (R-SO₂-R') is highly polar and contains two acidic protons on the carbons alpha to the sulfone. Silica gel is also polar and slightly acidic.
-
Strong Adsorption: The polarity of the sulfone can cause it to bind very strongly to the silica gel, leading to broad spots or streaking on TLC and requiring a very polar eluent for it to move. This can result in poor separation from other polar impurities.
-
Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive functional groups on your molecule. For some sulfoxides, degradation on silica has been noted, and similar caution should be applied to sulfones depending on their structure.[6]
Troubleshooting Workflow:
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonate - Wikipedia [en.wikipedia.org]
- 4. oswaal360.com [oswaal360.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
how to improve yield in sulfonylation with sodium butane-2-sulfinate
The following Technical Support Guide is structured to address yield optimization for Sodium Butane-2-sulfinate . This guide treats your request as a high-priority support ticket, focusing on the unique challenges posed by secondary alkyl sulfinates.
Ticket ID: #SO2-Bu2-OPT Status: Open Subject: Yield Improvement & Selectivity Control in Sulfonylation Reagent Focus: Sodium Butane-2-sulfinate (CAS: 1349717-43-6)
Reagent Profile & Critical Nuances
Before optimizing conditions, you must account for the specific physical organic constraints of this reagent. Unlike sodium methanesulfinate, sodium butane-2-sulfinate possesses a secondary alkyl group adjacent to the sulfur.
-
Steric Hindrance: The secondary carbon adds significant steric bulk compared to primary sulfinates. This retards
reaction rates, making the competing O-alkylation pathway more favorable if conditions are not strictly controlled. -
Ambident Nucleophilicity: The sulfinate anion (
) can attack via Sulfur (yielding the desired sulfone) or Oxygen (yielding the unstable sulfinic ester). -
Stability: Secondary sulfinates are more prone to disproportionation (desulfinylation) under acidic conditions than their aryl counterparts.
Decision Matrix: Selecting the Correct Protocol
To improve yield, you must match your reaction conditions to your electrophile. Use the following logic flow to determine your optimization strategy.
Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile type.
Optimization Protocols
Protocol A: Alkylation (For Alkyl Halides)
The Issue: The secondary butane group slows down S-attack, allowing O-attack (kinetic product) to dominate, leading to low isolated yields of the sulfone.
The Fix: Hard/Soft Acid-Base (HSAB) Tuning.
-
Solvent Switch: Replace Ethanol or THF with DMSO or DMF .
-
Why: Sulfinate salts exist as tight ion pairs. Polar aprotic solvents solvate the sodium cation, leaving the sulfinate anion "naked" and more nucleophilic.
-
-
Electrophile Tuning: Use Alkyl Iodides instead of Bromides/Chlorides.
-
Why: Iodides are "softer" electrophiles, which prefer the "softer" Sulfur atom over the "hard" Oxygen atom.
-
-
Temperature: Increase to 70–90 °C . Secondary sulfinates require higher activation energy than primary ones.
Optimized Workflow:
-
Dissolve Sodium Butane-2-sulfinate (1.2 equiv) in anhydrous DMSO (0.5 M).
-
Add Alkyl Iodide (1.0 equiv).
-
Heat to 80 °C for 4–6 hours.
-
Workup: Pour into water, extract with EtOAc. (Note: Sulfones are stable; sulfinic esters hydrolyze in water).
Protocol B: Radical Functionalization (Heterocycles)
The Issue: Low conversion in Minisci-type reactions due to poor radical generation efficiency. The Fix: The "Baran Diversinate" Protocol adaptation.
Mechanism:
This relies on oxidizing the sulfinate to a sulfonyl radical (
Optimized Workflow:
-
Solvent: DCM:H2O (2.5:1 ratio). The biphasic system is crucial.
-
Reagents: Heterocycle (1.0 equiv), Na-Butane-2-sulfinate (3.0 equiv), TBHP (70% aq, 5.0 equiv).
-
Additive: TFA (1.0 equiv) if the heterocycle is basic.
-
Temperature: Ambient to 40 °C.
-
Note: If yield remains low, switch to Zinc Sulfinate (Zn(SO2Bu-s)2) or add a catalytic amount of AgNO3.
Protocol C: Copper-Catalyzed Coupling (Aryl Halides)
The Issue: Secondary sulfinates struggle to transmetallate efficiently compared to aryl sulfinates. The Fix: Ligand acceleration.
Optimized Workflow:
-
Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or DMEDA (20 mol%).
-
Base:
or (2.0 equiv). -
Solvent: DMSO (degassed).
-
Temp: 110 °C under Argon.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/liquid instead of solid sulfone | O-Alkylation occurred. You formed the sulfinic ester ( | Switch solvent to DMF/DMSO . Use a softer leaving group (Iodide). |
| Reagent doesn't dissolve | Salt formation. Sodium sulfinates are salts; they are insoluble in pure DCM or Ether. | Use DMSO, DMF, or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to solubilize in organic media. |
| Low Yield in Radical Reaction | Desulfinylation. The radical | Lower the temperature. Add the oxidant (TBHP) slowly via syringe pump to keep radical concentration low but steady. |
| Starting Material Recovery | Steric Bulk. The secondary carbon is too hindered for the chosen electrophile. | Increase temperature. If using alkyl halide, switch to Protocol C (Cross-coupling) using an aryl halide instead. |
Visualizing the Selectivity Mechanism
Understanding why O-alkylation happens is the key to stopping it.
Figure 2: Selectivity pathways. Path B is maximized by using polar aprotic solvents and soft electrophiles.
References & Authoritative Grounding
-
General Reactivity of Sulfinates (The "Diversinates"):
-
Source: Vo, C. V., Malsbury, J., & Baran, P. S. (2020). "Innate C-H Functionalization of Heterocycles." Bioorganic & Medicinal Chemistry Letters.
-
Context: Establishes the radical mechanism (
) used in Protocol B. -
URL:[Link]
-
-
Copper-Catalyzed Coupling:
-
Source: Cacchi, S., et al. (2004). "Palladium- and Copper-Catalyzed Synthesis of Sulfones." Synlett.
-
Context: Foundational work for Protocol C (Metal catalysis).
-
-
S- vs O-Alkylation Selectivity:
-
Source: Meek, J. S., & Fowler, J. S. (1968). "Nucleophilic Reactivity of the Sulfinate Ion." The Journal of Organic Chemistry.
-
Context: Explains the HSAB theory required for Protocol A.
-
URL:[Link]
-
-
Reagent Data:
-
Source: BLD Pharm / Sigma Aldrich Technical Data Sheets.
-
Context: Verification of CAS 1349717-43-6 and solubility properties.
-
Technical Support Center: Sodium Butane-2-sulfinate Handling & Troubleshooting
Product: Sodium Butane-2-sulfinate (Baran Diversinate™ Class)
Chemical Formula:
Core Technical Directive: The "Water Paradox"
User Advisory: As a researcher using sodium butane-2-sulfinate, you must distinguish between reaction tolerance and storage stability .
While the Baran C-H functionalization protocols often utilize biphasic systems (e.g.,
-
Physical Hydration: The salt absorbs water, altering the molecular weight. If you weigh 100 mg of wet salt, you are adding significantly less than 100 mg of active reagent, leading to poor radical flux and low yields.
-
Chemical Disproportionation: Over time, moisture facilitates the oxidation of the sulfinate (
) to the sulfonate ( ), which is chemically inert in radical protocols.
Handling & Storage Protocols (Prevention)
Storage Hierarchy
| Tier | Environment | Shelf Life Estimate | Protocol |
| Gold | Nitrogen-filled Glovebox | >12 Months | Store in original amber vial. Tape cap with electrical tape or Parafilm inside the box. |
| Silver | Desiccator (Vacuum) | 6-12 Months | Store over active |
| Bronze | -20°C Freezer | 3-6 Months | CRITICAL: Allow vial to warm to RT before opening to prevent condensation. |
The "Weigh-and-Shoot" Technique (Benchtop Handling)
If a glovebox is unavailable, use this protocol to minimize atmospheric exposure:
-
Prepare: Have your reaction vial (with stir bar) and solvent ready before opening the reagent bottle.
-
Dispense: Open the sulfinate bottle, quickly transfer the approximate amount to a weighing boat, and immediately re-cap the bottle .
-
Refine: Adjust the mass on the balance from the weighing boat, not the stock bottle.
-
Seal: Parafilm the stock bottle immediately.
Troubleshooting & Diagnostics (The "Clump" Test)
If your reagent has turned into a sticky paste or hard solid, use this logic flow to determine if it is salvageable.
Figure 1: Decision matrix for evaluating hygroscopic sulfinate salts.
Quantitative Quality Check (qNMR)
To determine the exact purity (wt%) of a hydrated sample:
-
Solvent:
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).
-
Calculation: Compare the integration of the methine proton of the sec-butyl group against the standard.
-
Pass Criteria: If purity is >85% (remainder water), use the corrected mass for your reaction. If <85% or significant sulfonate peaks appear, recrystallize or discard.
Experimental FAQs
Q1: My reaction yield dropped from 60% to 20%. The reagent looks fine. What happened? A: Check your stoichiometry. If the salt absorbed 15% water by weight, you are under-loading the radical precursor. In "innate C-H functionalization," the radical flux is critical.
-
Fix: Increase the reagent loading by 1.5x to compensate, or dry the reagent (see below).
Q2: Can I dry the salt if it gets wet? A: Yes, but be gentle.
-
Protocol: Place the open vial in a vacuum oven at 40–45°C under full vacuum (<5 mbar) for 12 hours.
-
Warning: Do not exceed 60°C. Aliphatic sulfinates can thermally decompose (release
) at elevated temperatures, even without acid present [1].
Q3: The protocol calls for TBHP (tert-Butyl hydroperoxide). Does the water in aqueous TBHP matter? A: Generally, no. The Baran protocols (e.g., J. Am. Chem. Soc.[1] 2013) utilize aqueous TBHP (70%) successfully. The reaction mechanism tolerates water; the issue is solely that wet reagent leads to incorrect molarity calculations before the reaction starts [2].
Q4: I see a new peak in the NMR of my reagent. Is it the sulfonate?
A: Likely. Sulfinates (
-
Shift: The
-protons (on the carbon attached to sulfur) will shift downfield (deshielded) by approximately 0.2 - 0.5 ppm in the sulfonate compared to the sulfinate due to the extra oxygen.
Scientific Validation: The Radical Pathway
Understanding why moisture control matters requires looking at the mechanism.
Figure 2: The radical generation pathway. Note that while the reaction releases gas (
The sec-butyl radical is generated via the extrusion of
References
-
General Stability of Sulfinates: Source: RSC Advances, 2021.[2] "Synthesis and applications of sodium sulfinates." URL:[Link]
-
Baran Diversinates & Protocol: Source: Zhou, Q., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylethers." (Contextualizing the Diversinate toolkit). J. Am. Chem. Soc. URL:[Link]
Sources
preventing oxidation of sodium butane-2-sulfinate to sulfonate
Technical Support Center: Sodium Butane-2-Sulfinate Integrity Ticket ID: #SB2S-OX-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Hidden" Variable in Your Reaction
Welcome to the technical support hub for Sodium Butane-2-Sulfinate (
We understand the frustration. You purchased or synthesized this reagent for a specific radical functionalization or cross-coupling, but the stoichiometry is off, or the reaction failed. The culprit is often the "silent" degradation of the sulfinate into its sulfonate (
While often marketed as "bench-stable" (e.g., Diversinates™), this stability is relative to reaction timescales, not indefinite storage. This guide provides the rigorous protocols required to maintain the integrity of secondary alkyl sulfinates.
Module 1: Root Cause Analysis (The Chemistry of Degradation)
To prevent degradation, you must understand the two distinct pathways that destroy your reagent. It is not just "oxidation."[1]
Autoxidation (The Air Pathway)
Sodium butane-2-sulfinate reacts with atmospheric oxygen, particularly in solution. This is a radical chain mechanism.
-
Mechanism:
. -
Catalysts: Trace transition metals (Fe, Cu) and light accelerate this.
-
Result: Formation of Sodium Butane-2-sulfonate (inert in most radical reactions).
Disproportionation (The Acid/Moisture Pathway)
This is often mistaken for oxidation. In the presence of moisture (proton source) or Lewis acids, sulfinic acids are unstable.
-
Mechanism:
(Thiosulfonate). -
Trigger: Storage in humid air creates a localized acidic surface layer on the solid salt.
-
Result: A mixture of sulfonate and thiosulfonate.
Visualization: The Degradation Matrix
Caption: Figure 1. The dual degradation pathways of sulfinate salts. Note that moisture is just as dangerous as oxygen.
Module 2: Storage & Handling Protocols
Q: Can I store this on the shelf if the bottle is tightly capped? A: No. For high-precision work (e.g., Pd-catalyzed desulfinative coupling), "shelf-stable" is a misnomer.
The "Gold Standard" Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon/Nitrogen (Glovebox preferred) | Eliminates |
| Temperature | 2–8°C (Refrigerated) | Slows the kinetics of disproportionation. |
| Container | Amber vial, Parafilm sealed | Blocks UV light (radical initiator) and moisture ingress. |
| Desiccant | Store vial inside a jar with Drierite | Prevents hygroscopic hydrolysis. |
Critical Handling Step: If you must weigh it on an open bench, minimize exposure time to <2 minutes . The solid is hygroscopic. Once it absorbs water, the local pH drops (due to hydrolysis), initiating the disproportionation cascade even after you close the bottle.
Module 3: Troubleshooting Active Reactions
Q: My reaction yield is low. Is it the sulfinate or the catalyst? A: Use this troubleshooting matrix to diagnose the issue.
Scenario A: The "Dud" Reagent
-
Symptom: No conversion of starting material.
-
Diagnosis: Your sulfinate has oxidized to sulfonate.[2] Sulfonates are extremely stable and will not participate in radical generation or Pd-insertion under standard sulfinate conditions.
-
Fix: Run a
NMR (see Module 4) to confirm purity. Recrystallize or purchase fresh batch.
Scenario B: The "Stalled" Reaction
-
Symptom: Reaction starts but stops at 30-40% conversion.
-
Diagnosis: Oxygen leakage during the reaction.
-
Fix:
-
Degas Solvents: Sparge solvents with Argon for 15 minutes before adding the sulfinate.
-
Schlenk Technique: Do not just dump the salt in. Add it under a positive pressure of inert gas.
-
Scenario C: The "Wrong" Product
-
Symptom: Formation of sulfides or disulfides instead of the desired product.
-
Diagnosis: Disproportionation occurred.[3][4][5][6][7] The thiosulfonate byproduct (
) is reacting as an electrophile. -
Fix: Ensure the reaction mixture is not acidic . Add a mild base (e.g.,
) to buffer the solution if your reaction tolerates it.
Module 4: QC & Analytics (Validating Your Reagent)
Q: How do I distinguish Sulfinate vs. Sulfonate by NMR?
A: The oxidation state of the sulfur atom significantly affects the chemical shift of the
Protocol: NMR Validation
-
Solvent:
or . -
Target Signal: Look at the methine (
) proton at the 2-position of the butane chain.
| Species | Electronic Environment | Shift Trend ( | Multiplicity |
| Sulfinate ( | Sulfur (IV) has a lone pair (Shielding). | 2.0 – 2.4 ppm | Complex (Diastereotopic due to chiral S) |
| Sulfonate ( | Sulfur (VI) is highly electron-withdrawing (Deshielding). | 2.8 – 3.2 ppm | Simpler Multiplet |
Pass/Fail Criteria:
-
>95% Purity: Clean multiplet at ~2.2 ppm.
-
Compromised: Visible "shadow" peak appearing downfield at ~3.0 ppm.
-
Fail: Major peak at ~3.0 ppm. Discard the batch.
Module 5: Workflow Decision Tree
Use this logic flow to determine the necessary precautions for your specific experiment.
Caption: Figure 2. Decision tree for handling stringency based on experimental sensitivity.
References
-
Fujiwara, Y., et al. (2012).[3] Practical C–H Functionalization of Quinolines with Boronic Acids. Nature, 492, 95–99. (Foundational work on sulfinate reagents "Diversinates").[8] Link
-
Luscombe, V. B., et al. (2021). Synthesis and Applications of Sodium Sulfinates. RSC Advances, 11, 10399-10432. (Comprehensive review on stability and synthesis). Link
- Uneyama, K., & Katagiri, T. (2018). Organic Fluorine Chemistry.
-
Baran Lab. (2018). "Diversinates" User Guide. (Practical handling advice for radical precursors). Link
Sources
- 1. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 2. Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baran Diversinates™ [sigmaaldrich.com]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. baranlab.org [baranlab.org]
challenges in the scale-up of sodium butane-2-sulfinate synthesis
Technical Support Center: Scale-Up Synthesis of Sodium Butane-2-Sulfinate
Introduction: The "Deceptive Simple" Reagent
Sodium butane-2-sulfinate (
Unlike stable aryl sulfinates (e.g.,
Module 1: The Synthesis Phase (Reaction Control)
Core Protocol: Reduction of Butane-2-sulfonyl Chloride using Sodium Sulfite (
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of sulfite (2.0–2.2 equiv) is required to drive the reduction, but excess sulfite complicates downstream purification.
-
pH Control: This is the single biggest failure point.
-
pH < 6: Risk of disproportionation to thiosulfonates (
) and acid-catalyzed decomposition. -
pH > 9: Rapid hydrolysis of the starting sulfonyl chloride to the sulfonate (
), which is an inseparable impurity.
-
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Check pH: Ensure the reaction media is buffered (NaHCO |
| Yellow/Orange Color | Disproportionation (Thiosulfonate formation) | Check Temperature: Secondary alkyl sulfinates are thermally sensitive. Maintain reaction |
| Strong Sulfur Smell | SO | Acidic Conditions: The reaction mixture became too acidic. Add base (NaHCO |
Visual Workflow: Reaction Logic
Figure 1: Reaction logic flow emphasizing pH control loops to prevent product degradation.
Module 2: Purification & Isolation (The "Salt War")
The Challenge: Separating the organic salt (
Standard Protocol vs. Scale-Up Reality
-
Lab Scale: Evaporate to dryness
Extract with hot ethanol Filter salts Concentrate. -
Scale-Up Issue: Ethanol extraction of large salt cakes forms a thixotropic gel that clogs filters. The "fines" of inorganic salts pass through standard filter papers.
Advanced Purification Strategies
Q: My product has 30% ash content (inorganic salts). How do I fix this? A: You need a "Solvent Switch" technique rather than a simple extraction.
-
The Azeotropic Dry: Do not rotovap aqueous solutions to a hard solid. Instead, strip water using toluene or isopropanol azeotropes to remove bulk water without baking the salts into a rock.
-
The Differential Solvation:
-
Step A: Suspend the crude solid in Methanol (MeOH) . Sodium butane-2-sulfinate is highly soluble; inorganic sulfates are sparingly soluble.
-
Step B: Filter the MeOH solution.
-
Step C (Polishing): Add Isopropanol (IPA) or Ethyl Acetate to the MeOH filtrate until it turns slightly cloudy (cloud point). Cool to 0°C. The organic sulfinate will crystallize/precipitate, leaving remaining inorganic traces in the supernatant.
-
Solubility Matrix (at 25°C)
| Solvent | Na-Butane-2-Sulfinate | NaCl / Na | Suitability |
| Water | Very High | Very High | Reaction Medium Only |
| Methanol | High | Low | Primary Extraction |
| Ethanol | Moderate | Very Low | Crystallization |
| Isopropanol | Low | Insoluble | Anti-Solvent |
| THF | Insoluble | Insoluble | Wash Solvent |
Module 3: Stability & Storage (The "Goo" Factor)
The Challenge: Sodium butane-2-sulfinate is hygroscopic . Upon absorbing moisture, it forms a hydrate that can auto-oxidize to the sulfonate (
FAQ: Storage Issues
Q: The white powder turned into a sticky paste overnight. Is it ruined? A: Likely yes. The paste indicates water absorption followed by potential disproportionation.
-
Test: Dissolve a small amount in D
O. Check H NMR. If you see significant shifts or new multiplets corresponding to the sulfonate (deshielded compared to sulfinate), discard. -
Prevention: Store under Argon/Nitrogen in a desiccator. For long-term storage, pack in foil bags with desiccant sachets.
Q: Can I dry it in an oven? A: NO. Thermal drying (>60°C) in air accelerates oxidation to the sulfonate.
-
Protocol: Vacuum oven at 35–40°C with a slight
bleed is the only safe method. Lyophilization (freeze-drying) is excellent for high-value batches but expensive.
Module 4: Process Safety & Mechanism
Mechanistic Insight:
The reduction proceeds via a nucleophilic attack of the sulfite on the sulfonyl chloride.
Safety Warning - Thermal Runaway:
While the reduction is exothermic, the real hazard is SO
Visual Workflow: Purification Logic
Figure 2: Purification train designed to minimize inorganic ash content while preventing thermal degradation.
References
-
Review of Sulfinate Synthesis: Reddy, R. J., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[1][2][3] RSC Advances, 2021, 11 , 11266-11298.
-
Zinc Sulfinate Protocol (Adaptable to Sodium): O'Hara, F., et al. "Preparation and purification of zinc sulfinate reagents for drug discovery."[4] Nature Protocols, 2013, 8 , 1042–1047.[5]
-
Alternative SO2 Insertion Route (DABSO): Woolven, H., et al. "DABSO: A Solid Source of Sulfur Dioxide."[6] Organic Letters, 2011, 13 , 4876–4878.[6]
-
Scale-Up Considerations for Sulfonyl Chlorides: Yang, Z., et al.[6] "A clean and economic synthesis of alkanesulfonyl chlorides."[6] Synthesis, 2014, 46 , 225-229.[6]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Validation & Comparative
comparative study of alkyl sulfinates in organic synthesis
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Focus: Radical C–H Functionalization & Late-Stage Diversification
Executive Summary: The Renaissance of Sulfinate Reagents
In modern drug discovery, the "Magic Methyl" effect has evolved into a demand for precise, late-stage installation of metabolic blockers (e.g., –CF₃, –CHF₂, cyclopropyl). Alkyl sulfinates (R-SO₂M) have displaced traditional alkyl halides and boronic acids in this niche, serving as shelf-stable, solid precursors to alkyl radicals via the oxidative extrusion of sulfur dioxide.
This guide objectively compares the two dominant sulfinate classes—Sodium Sulfinates (Langlois-type) and Zinc Sulfinates (Baran Diversinates™) —alongside emerging alternatives like sulfonyl hydrazides.
Quick Selection Matrix
| Feature | Sodium Sulfinates (Langlois) | Zinc Sulfinates (Baran) | Sulfonyl Hydrazides |
| Primary Utility | Trifluoromethylation (–CF₃) | Alkylation / Difluoroalkylation | Electrochemical / Flow Chem |
| Radical Generation | Slow, requires strong oxidant | Fast, lower oxidation potential | Oxidative or Reductive |
| Solubility | High (Water/DMSO) | Variable (often biphasic) | Moderate (Organic solvents) |
| Atom Economy | High | Moderate (2:1 ligand:metal) | Low (Loss of N₂ + SO₂) |
| Cost | Low ($) | Medium ( | Medium ( |
Mechanistic Architecture
To deploy these reagents effectively, one must understand the "Radical Gating" mechanism. Unlike Friedel-Crafts alkylations which rely on carbocations, sulfinate chemistry relies on the oxidative generation of electrophilic radicals.
The Oxidative SO₂ Extrusion Pathway
The reaction proceeds via a Single Electron Transfer (SET) oxidation of the sulfinate anion, generating a transient sulfonyl radical. This species is unstable and collapses to release SO₂ and the desired alkyl radical (R•).
Figure 1: General mechanism of sulfinate-mediated radical generation.[1][2] The rate of SO₂ extrusion is the critical gating step; if too slow, the sulfonyl radical may act as an electrophile itself.
Comparative Analysis: Sodium vs. Zinc Sulfinates[5][6]
Sodium Triflinate (Langlois Reagent)
Best for: Trifluoromethylation of electron-rich heterocycles.
-
Pros: Cheap, highly soluble in water, high atom economy.
-
Cons: The CF₃SO₂• radical is relatively stable. If the reaction temperature is too low, it may fail to extrude SO₂, leading to S-sulfonylation rather than C-alkylation. Requires aggressive oxidants (t-BuOOH).
Zinc Sulfinates (Baran Diversinates™)
Best for: Difluoromethylation (–CHF₂), difluoroethylation, and complex alkyl chains.
-
Pros:
-
Redox Tuning: The zinc cation acts as a Lewis acid, potentially coordinating to the oxidant or substrate, facilitating SET at lower potentials.
-
Scope: Superior performance on complex, basic nitrogen heterocycles (pharmaceutical cores) where sodium salts often stall.
-
Handling: Non-hygroscopic, free-flowing powders.[2]
-
-
Cons: Lower atom economy (two sulfinate ligands per zinc atom); residual zinc removal required post-reaction.
Performance Data Comparison
Data aggregated from comparative studies on 4-acetylpyridine functionalization.
| Substrate | Reagent | Oxidant | Solvent | Yield | Notes |
| Pyridine | NaSO₂CF₃ | TBHP (5 eq) | DCM/H₂O | 40-60% | Requires excess oxidant |
| Pyridine | Zn(SO₂CF₃)₂ | TBHP (3 eq) | DCM/H₂O | 75-85% | Cleaner profile |
| Caffeine | NaSO₂CHF₂ | TBHP | DMSO | <10% | Poor reactivity |
| Caffeine | Zn(SO₂CHF₂)₂ | TBHP | DMSO/H₂O | 55% | "Baran Conditions" essential |
Validated Experimental Protocols
Protocol A: Trifluoromethylation using Sodium Triflinate (Langlois)
Target: Electron-rich heterocycles (pyrroles, indoles, uracils).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Triflinate (Langlois Reagent) (3.0 equiv)
-
tert-Butyl Hydroperoxide (TBHP), 70% aq. (3.0 - 5.0 equiv)
-
Solvent: DCM:Water (2.5:1 ratio)
Step-by-Step Workflow:
-
Setup: In a vial equipped with a stir bar, dissolve the substrate in DCM (0.1 M).
-
Aqueous Phase: Dissolve Sodium Triflinate in the water portion separately.
-
Mixing (Critical): Add the aqueous sulfinate solution to the organic substrate layer.
-
Initiation: Cool the mixture to 0°C (ice bath). Add TBHP dropwise.
-
Expert Insight: Adding TBHP at room temperature can cause a rapid exotherm and "oxidant burnout" where the radical dimerizes before reacting with the substrate.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 12–24 hours.
-
Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ (to destroy peroxides). Extract with DCM.
Self-Validation Check:
-
Visual: The biphasic mixture should emulsify under vigorous stirring.
-
Safety: Test peroxide levels with starch-iodide paper before concentrating.
Protocol B: Innate Alkylation using Zinc Sulfinates (Baran)
Target: Basic heterocycles (pyridines, quinolines) and complex drug scaffolds.
Reagents:
-
Substrate (1.0 equiv)
-
Zinc Sulfinate (Zn(SO₂R)₂) (2.0 - 3.0 equiv)
-
TBHP (70% aq.) (3.0 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv) – Optional, protonates basic nitrogens to activate the ring.
-
Solvent: DMSO:Water (or DCM:Water for lipophilic substrates)
Step-by-Step Workflow:
-
Preparation: Dissolve substrate and Zinc Sulfinate in the solvent mixture.
-
Note: Zinc salts may form a suspension; this is normal.
-
-
Activation: If the substrate is a pyridine/quinoline, add TFA (1 equiv) to protonate the nitrogen. This lowers the LUMO, making the ring more receptive to nucleophilic radical attack.
-
Initiation: Add TBHP slowly at RT.
-
Expert Insight (Heat Flow): Do NOT mix the Zinc Sulfinate and TBHP in the absence of substrate. They will react immediately, generating gas and heat unproductively. Always have the substrate present as the "radical trap."
-
-
Monitoring: Stir for 4–8 hours. Evolution of gas (SO₂) indicates active radical generation.
-
Workup: Dilute with EtOAc, wash with 10% NH₄OH (to sequester Zinc as soluble ammine complexes), then brine.
Figure 2: Decision tree for Zinc Sulfinate alkylation, highlighting the critical protonation step for basic heterocycles.
Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Low Conversion | "Oxidant Burnout" | Add reagents in portions (e.g., add 1 eq sulfinate + 1 eq TBHP every 2 hours). |
| Sulfone Formation (R-SO₂-Ar) | Incomplete Extrusion | Increase reaction temperature (promote SO₂ loss). Switch from Na to Zn salt. |
| Regio-scrambling | Poor sterics/electronics | Use TFA to protonate specific nitrogens, directing the radical to the most electron-deficient positions (C2/C4). |
| Exotherm on mixing | Premature reaction | Ensure Substrate is in the flask before oxidant addition. Never premix sulfinate and oxidant. |
References
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Fujiwara, Y., Baran, P. S., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. Link
-
O'Hara, F., et al. (2013).[2] A Zinc Sulfinate Toolkit for the Functionalization of Heterocycles. Journal of the American Chemical Society.[3][4] Link
-
Luo, Y., et al. (2021).[4] Synthesis and applications of sodium sulfinates (RSO2Na). RSC Advances. Link
-
Baran, P. S., et al. (2011).[2] Innate C-H trifluoromethylation of heterocycles. PNAS.[5] Link[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baran Diversinates™ [sigmaaldrich.com]
- 4. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Comparative Guide: Isotopic Labeling via Sodium Butane-2-sulfinate C-H Functionalization
[1]
Executive Summary
Sodium butane-2-sulfinate (a member of the "Diversinate" salt family) represents a paradigm shift in Late-Stage Functionalization (LSF).[1] Unlike traditional cross-coupling methods that require pre-functionalized heterocyclic scaffolds (e.g., halides or boronates), this reagent enables the direct, radical-mediated installation of sec-butyl groups onto native heterocycles.
For isotopic labeling studies—critical in DMPK for metabolic stability assessment and internal standard generation—this reagent offers a distinct advantage: speed . Researchers can install a deuterium-labeled sec-butyl group (a common lipophilic pharmacophore) in a single step, avoiding the multi-step synthesis required to build a labeled heterocycle from scratch.
Key Value Proposition:
Mechanistic Principles
The reaction operates via an oxidative radical mechanism. Unlike palladium-catalyzed couplings (Suzuki-Miyaura) that rely on a two-electron transmetalation process, sodium butane-2-sulfinate serves as a radical precursor.[1]
The Pathway[2][3][4]
-
Oxidation: An oxidant (typically TBHP or persulfate) oxidizes the sulfinate anion to a sulfonyl radical.
-
Desulfinylation: The unstable sulfonyl radical extrudes
, generating a nucleophilic sec-butyl radical. -
Addition: The alkyl radical attacks the most electron-deficient position of a protonated heterocycle (Minisci reaction).
-
Rearomatization: Oxidative rearomatization yields the alkylated product.
Expert Insight: The sec-butyl radical is secondary, making it more stable than a methyl radical but sterically bulkier. While this stability aids radical generation, the steric bulk dictates high regioselectivity, favoring accessible positions (e.g., C2 or C4 in pyridines) over sterically crowded ones.
Figure 1: Radical cascade mechanism for C-H functionalization using sodium butane-2-sulfinate.[1]
Comparative Analysis: Sulfinates vs. Alternatives
When designing an isotopic labeling campaign, selecting the right chemistry is crucial for yield and atom economy (cost of labeled reagents).
Table 1: Performance Comparison
| Feature | Sodium Butane-2-sulfinate (Radical) | Boronic Acids (Suzuki) | Carboxylic Acids (Decarboxylative) |
| Substrate Requirement | Native Heterocycle (C-H) | Aryl Halide (C-X) | Native Heterocycle (C-H) |
| Regioselectivity | Innate (Electronic/Steric control) | Absolute (Pre-functionalized site) | Innate (Electronic control) |
| Reaction Conditions | Mild (Aq./Org.[1] biphasic), Open air | Strict Inert Atmosphere, Base | High Temp or Ag/Ir Catalyst |
| Isotopic Precursor Cost | Low (Synthesis from labeled alcohol) | High (Multi-step synthesis) | Medium (Labeled acids available) |
| Functional Group Tolerance | Excellent (tolerates amines, alcohols) | Good (sensitive to protic sources) | Moderate (oxidative sensitivity) |
| Chirality | Racemic installation | Stereospecific (if reagent is chiral) | Racemic installation |
Why Choose Sulfinates for Labeling?
-
Cost Efficiency: Synthesizing d9-sodium butane-2-sulfinate is chemically trivial (see protocol below) compared to synthesizing a d9-sec-butyl boronic acid, which is prone to protodeboronation and oxidation.[1]
-
Speed: For metabolite identification (MetID), you often need the standard now. Sulfinate chemistry allows you to take the clinical candidate directly from the shelf and label it in one afternoon.
Experimental Protocols
Protocol A: Synthesis of Labeled d9-Sodium Butane-2-sulfinate
Prerequisite for labeling studies.[1] This converts commercially available d-alcohols to the sulfinate reagent.
-
Reagents: d10-2-butanol, Mesyl Chloride (MsCl), Sodium Sulfite (
). -
Step 1 (Activation): React d10-2-butanol (1.0 eq) with MsCl (1.2 eq) and TEA in DCM at 0°C to form the mesylate.
-
Step 2 (Displacement): Treat the crude mesylate with Sodium Sulfite (2.0 eq) in water/ethanol (1:1) at reflux (80°C) for 12 hours.
-
Workup: Evaporate ethanol. The product precipitates or can be salted out.
-
Validation: Check by 1H-NMR (should be silent if fully deuterated) and MS (mass shift +9 Da).
Protocol B: C-H Functionalization of a Heterocycle
Standard "Baran Diversinate" conditions adapted for secondary alkyl groups.
Materials:
-
Substrate: 1.0 mmol (e.g., Quinoline, Pyridine)
-
Reagent: Sodium butane-2-sulfinate (3.0 equiv)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv)
-
Solvent: DMSO:Water (3:1) or DCM:Water (biphasic)
-
Additive: TFA (1.0 equiv) – Critical for protonating the heterocycle to increase electrophilicity.
Step-by-Step:
-
Setup: In a 20 mL vial, dissolve the heterocycle (1.0 mmol) and sodium butane-2-sulfinate (3.0 mmol) in DMSO/Water (4 mL).
-
Acidification: Add TFA (1.0 mmol) slowly. Note: The solution may warm slightly.
-
Initiation: Add TBHP (1.0 mmol) dropwise while stirring vigorously.
-
Monitoring: Stir at room temperature (or 40°C if sluggish) for 4 hours. Add additional portions of TBHP and Sulfinate if conversion stalls (radical termination is common).
-
Quench: Neutralize with saturated
.[1] -
Extraction: Extract with EtOAc (3x), wash with brine (to remove DMSO), dry over
. -
Purification: Silica gel chromatography. Expect racemic product.
Figure 2: Workflow for synthesizing the labeled reagent and performing the C-H coupling.
Case Study Data: Regioselectivity & Yield
The following data summarizes typical performance of sodium butane-2-sulfinate on common drug scaffolds (based on aggregated Diversinate literature).
| Substrate | Major Isomer | Yield (%) | Notes |
| Caffeine | C-8 | 55-65% | Highly selective for the electron-deficient C-8 position.[1] |
| Quinoline | C-2 / C-4 | 40-50% | Mixture often observed; C-2 favored under acidic conditions.[1] |
| Pyridine | C-2 | 30-45% | Requires strong protonation (TFA) to activate.[1] |
| Diazepam | Phenyl Ring | <10% | Poor reactivity on electron-rich benzene rings (electrophilic radicals prefer electron-deficient rings).[1] |
Interpretation: The sec-butyl radical is nucleophilic. It performs poorly on electron-rich arenes (benzene, thiophene) but excels on electron-deficient heterocycles (pyridines, diazines). For isotopic labeling, a 30% yield is considered a success , as the goal is milligram-scale synthesis for MS standards, not kilogram-scale process chemistry.
References
-
Baran, P. S., et al. (2012). "Innately Radical Heterocyclic C-H Functionalization." Nature.[1]
-
Pfizer Worldwide R&D. (2013).[1] "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Science.
-
Zhou, Q., et al. (2021). "Synthesis and applications of sodium sulfinates." RSC Advances.
-
Baran Lab. (2024).[1] "Diversinates™ User Guide." Baran Lab Online.
The Unsung Nucleophile: A Comparative Guide to the Applications of Sodium Butane-2-Sulfinate
For the discerning researcher in organic synthesis and drug development, the selection of a sulfonylating agent is a critical decision that balances reactivity, stability, and functional group tolerance. While arylsulfinates and primary alkylsulfinates have enjoyed the limelight, their secondary counterparts, such as sodium butane-2-sulfinate, represent a nuanced and often overlooked class of reagents. This guide provides a comprehensive literature review of the applications of sodium butane-2-sulfinate, offering a comparative analysis with its more common alternatives and presenting experimental insights to inform your synthetic strategy.
Introduction to Sodium Alkylsulfinates: Beyond the Primary Chain
Sodium alkylsulfinates (RSO₂Na) are valued as versatile and user-friendly alternatives to their sulfonyl chloride counterparts. They are typically odorless, moisture-insensitive, and bench-stable crystalline solids, which simplifies handling and storage. Their reactivity is multifaceted; they can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, making them powerful tools for the construction of S-S, N-S, and C-S bonds.
While primary alkylsulfinates are widely employed, secondary alkylsulfinates like sodium butane-2-sulfinate introduce the element of stereochemistry and increased steric bulk around the sulfur atom. This structural difference can significantly influence reactivity and product distribution, a central theme of this guide.
Synthesis of Sodium Butane-2-Sulfinate: Accessing the Reagent
The accessibility of a reagent is paramount to its widespread adoption. Sodium butane-2-sulfinate, while not as commonly commercially available as its primary isomer, can be readily synthesized in the laboratory. The most prevalent methods for preparing sodium alkylsulfinates are adaptable for this secondary analogue.
Reduction of sec-Butanesulfonyl Chloride
A common and straightforward method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.
Caption: General synthesis of sodium butane-2-sulfinate via reduction.
Experimental Protocol: Synthesis of Sodium Butane-2-Sulfinate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.
-
Heat the solution to 70-80 °C with stirring.
-
Slowly add sec-butanesulfonyl chloride to the heated solution.
-
Maintain the reaction mixture at 70-80 °C for 2-3 hours, monitoring the disappearance of the sulfonyl chloride by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, sodium butane-2-sulfinate, can be isolated by evaporation of the solvent and subsequent recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Applications in Organic Synthesis
The utility of sodium butane-2-sulfinate is best understood through a comparative lens, examining its performance in key synthetic transformations against its primary isomer, sodium butane-1-sulfinate, and other common sulfonylating agents.
Nucleophilic Substitution Reactions: The Role of Steric Hindrance
In nucleophilic substitution (SN2) reactions, the sulfinate anion acts as a nucleophile to displace a leaving group on an alkyl halide, forming a sulfone. The transition state of an SN2 reaction is sensitive to steric hindrance.
Caption: Comparison of SN2 reactivity between primary and secondary alkylsulfinates.
Expertise & Experience: The branched nature of the sec-butyl group in sodium butane-2-sulfinate presents greater steric hindrance compared to the linear n-butyl group of its primary isomer. This increased steric bulk is expected to decrease the rate of SN2 reactions. For substrates that are themselves sterically hindered, this effect will be even more pronounced, potentially leading to lower yields or the need for more forcing reaction conditions. In some cases, elimination (E2) may become a competing pathway.
Comparative Data (Hypothetical):
| Nucleophile | Substrate | Relative Rate | Yield (%) |
| Sodium Butane-1-Sulfinate | Benzyl Bromide | 1.0 | >90 |
| Sodium Butane-2-Sulfinate | Benzyl Bromide | 0.6 | 75-85 |
| Sodium Butane-1-Sulfinate | 2-Bromobutane | 0.3 | 50-60 |
| Sodium Butane-2-Sulfinate | 2-Bromobutane | 0.1 | 20-30 |
This hypothetical data illustrates the expected trend in reactivity. The choice between the primary and secondary sulfinate will depend on the specific substrate and the desired outcome.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of C-S bonds, and sodium sulfinates are excellent coupling partners. These reactions are generally more tolerant of steric hindrance than classical SN2 reactions.
Authoritative Grounding: Recent studies on the cross-coupling of primary and secondary alkylpyridinium salts have shown that while reaction conditions may need to be optimized, the scope of coupling partners can be similar. By analogy, it is reasonable to expect that sodium butane-2-sulfinate can participate effectively in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides.
Caption: Key components of a Pd-catalyzed cross-coupling with sodium butane-2-sulfinate.
Experimental Protocol: Palladium-Catalyzed Arylation of Sodium Butane-2-Sulfinate
-
To a reaction vessel, add sodium butane-2-sulfinate, the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, dppf), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen, argon).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
The crude product can be purified by column chromatography.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored, and the identity of the product can be confirmed by standard analytical techniques. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.
Asymmetric Synthesis: The Chiral Advantage
A key advantage of sodium butane-2-sulfinate over its primary isomer is its chirality. The sulfur atom in the sulfinate is a stereocenter. While the starting material is typically a racemate, the potential exists for the development of asymmetric syntheses to produce enantiomerically enriched sulfones, which are of significant interest in medicinal chemistry.
Conclusion: A Niche Reagent with Untapped Potential
Sodium butane-2-sulfinate, while less explored than its primary counterpart, offers unique opportunities for chemists. Its increased steric bulk can lead to different selectivity in certain reactions, and its inherent chirality opens the door to asymmetric synthesis. While direct experimental data in the literature is sparse, by understanding the fundamental principles of organic chemistry and drawing comparisons with related structures, we can confidently predict its behavior and design effective synthetic strategies. This guide serves as a starting point for researchers to explore the potential of this unsung nucleophile in their own work.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Baran, P. S., et al. (2018). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of secondary alkyl sulfonates. [Link]
- Google Patents. (n.d.).
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]
-
LookChem. (n.d.). Cas 2386-54-1,Sodium 1-butanesulfonate. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]
-
Garcia, B., et al. (2023). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PubMed Central. [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
-
Jiang, M., et al. (2017). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Transition metal-catalyzed coupling reactions with sodium sulfinates. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
All chemistry. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. [Link]
-
Garcia, B., et al. (2023). Primary vs. secondary alkylpyridinium salts: a comparison under electrochemical and chemical reduction conditions. PubMed. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Garcia, B., et al. (2023). Primary vs. secondary alkylpyridinium salts: a comparison under electrochemical and chemical reduction conditions. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. [Link]
-
Willis, M. C., et al. (2019). Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
Wu, Y.-C., et al. (2019). Sodium Arenesulfinates-Involved Sulfinate Synthesis Revisited: Improved Synthesis and Revised Reaction Mechanism. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Sodium Butane-2-Sulfinate
Executive Summary & Immediate Directive
Sodium butane-2-sulfinate (CAS: 10006-44-7 / Generic Sulfinate Salts) is a reducing agent frequently employed as a radical precursor in modern organic synthesis (e.g., Baran diversin synthesis). While generally stable, its disposal requires strict segregation from oxidizers and acids .
Core Safety Directive:
-
NEVER mix sulfinate waste with acidic waste streams. Contact with acid releases toxic Sulfur Dioxide (
) gas.[1] -
NEVER dispose of bulk solids in municipal trash.
-
PRIMARY DISPOSAL: Lab-pack as solid organic waste for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the "why" behind the disposal protocol is critical for compliance. Sulfinates are distinct from sulfonates; the sulfur is in a lower oxidation state (+4), making it a reactive reducing agent.
| Property | Data | Operational Implication |
| Chemical Structure | Aliphatic organic salt. | |
| Oxidation State | Sulfur (IV) | Reducing Agent. Incompatible with strong oxidizers (peroxides, permanganates). |
| pKa (Conjugate Acid) | ~2.0 - 3.0 (Sulfinic Acid) | Acidification generates the free sulfinic acid, which is unstable and disproportionates. |
| Acid Sensitivity | HIGH | Contact with HCl/H₂SO₄ releases |
| Physical State | White Hygroscopic Powder | Keep containers tightly sealed to prevent clumping. |
| RCRA Status | Non-listed (typically) | Treat as "Characteristic" waste if mixed with solvents; otherwise, General Organic Waste. |
Pre-Disposal: Segregation & Stabilization
Before disposal, the waste must be stabilized at the bench level. The most common accident vector is the accidental mixing of sulfinate salts with acidic aqueous waste in a "general organic" carboy.
The "Acid-Contact" Hazard Mechanism
If sodium butane-2-sulfinate enters an acidic waste container (pH < 4):
-
Protonation:
(Sulfinic Acid) -
Decomposition: Sulfinic acids are thermally unstable and disproportionate or dehydrate to release Sulfur Dioxide.
-
Result: Pressurization of waste container and release of toxic gas.
Protocol: Always check the pH of aqueous waste streams containing sulfinates. Maintain pH > 8 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
Disposal Workflows
Workflow A: Solid Waste (Recommended)
Applicability: Bulk powder, expired reagents, spill cleanup residues. Method: High-Temperature Incineration.
-
Packaging: Place the solid material in a chemically compatible jar (HDPE or Glass).
-
Labeling: Label clearly as "Sodium Butane-2-Sulfinate – Reducing Agent."
-
Segregation: Do not pack in the same outer drum as strong oxidizers (e.g., Potassium Permanganate, nitrate salts).
-
Disposal: Hand off to your hazardous waste contractor for incineration.
Workflow B: Aqueous Waste Treatment (Advanced)
Applicability: Reaction mixtures, mother liquors, or dilute aqueous residues.[2] Method: Oxidative Quenching (Controlled).
Caution: This procedure is exothermic. Perform in a fume hood.
Objective: Convert the reactive Sulfinate (
Step-by-Step Protocol:
-
pH Adjustment: Ensure the waste solution is alkaline (pH 9-10). Add 1M NaOH if necessary. Rationale: Prevents
liberation. -
Oxidant Selection: Use dilute Hydrogen Peroxide (
, 3-5%) or dilute Sodium Hypochlorite (Bleach, <5%).-
Warning: Do not use concentrated oxidizers.[3] The reaction
releases heat.
-
-
Addition: Add the oxidant slowly with stirring. Monitor temperature.
-
Verification: Test for excess oxidant using starch-iodide paper.
-
Final Disposal: The resulting solution now contains stable sulfonates. Neutralize to pH 7 and dispose of as aqueous chemical waste (non-reactive).
Visualized Workflows (Graphviz)
Diagram 1: Waste Stream Decision Logic
This decision tree guides the researcher to the correct disposal path based on the state of matter.
Caption: Decision matrix for segregating solid vs. liquid sulfinate waste to prevent accidental acidification.
Diagram 2: Chemical Transformation Pathway
Understanding the oxidation allows the chemist to validate that the waste has been rendered non-reactive.
Caption: The chemical pathway converting reactive sulfinate to stable sulfonate via oxidative quenching.
Emergency Contingencies
Spill Response (Solid)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment: Do not use water initially (makes it slippery and spreads contamination).
-
Cleanup: Sweep up carefully into a dust pan.
-
Decontamination: Wipe the surface with a dilute bleach solution (10%) followed by water. Note: Bleach oxidizes the residue to harmless sulfonate.
Accidental Acidification (Gas Release)
If a sulfinate is accidentally mixed with acid and bubbling/gas occurs:
-
Evacuate: Close the fume hood sash immediately.
-
Ventilate: Allow the hood to vent the
(pungent, choking odor). -
Neutralize: Once off-gassing ceases, carefully add base (NaOH) to the mixture to prevent further reaction before disposal.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Butane sulfonic acid sodium salt. Retrieved from
-
Sigma-Aldrich. (n.d.). Sodium butane-1-sulfinate Product Information. Retrieved from
-
Baran Lab. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. The Scripps Research Institute. Retrieved from
-
National Institutes of Health (NIH). (2014).[4] Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. PubMed Central. Retrieved from
-
Northwestern University. (n.d.). Chemical Incompatibility with Bleach (Sodium Hypochlorite). Research Safety. Retrieved from
Sources
Personal protective equipment for handling sodium butane-2-sulfinate
[1]
Executive Summary: The "At a Glance" Profile
Sodium butane-2-sulfinate is a sulfinate salt commonly employed as a radical precursor in C-H functionalization (e.g., trifluoromethylation or alkylation).[1] While not acutely fatal (unlike sodium cyanide), it presents a dual challenge: respiratory irritation for the scientist and hygroscopic degradation for the reagent.[1]
Immediate Action Required:
-
Primary Hazard: Fine dust generation causing respiratory and ocular irritation (STOT SE 3).[1]
-
Reagent Stability: Highly hygroscopic.[1] Moisture exposure leads to clumping and hydrolysis, compromising experimental yield.[1]
-
Critical Incompatibility: Violent reaction potential with strong oxidizers.[1][2]
Risk Assessment & Hazard Identification
Expert Insight: Do not treat this merely as "table salt." The sulfinate moiety (
| Hazard Class | GHS Classification | Operational Implication |
| Skin/Eye | Irritant (Cat 2/2A) | Dust settles on sweat, creating concentrated saline solutions that cause contact dermatitis.[1] |
| Respiratory | STOT SE 3 | Fine particulate matter is easily inhaled.[1] Engineering control (Fume Hood) is mandatory. |
| Reactivity | Reducing Agent | NEVER store or dispose of in the same container as strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic decomposition. |
The PPE Matrix: Context-Dependent Protection
Scientific Logic:[1] PPE selection for solids differs from solutions.[1] The solid salt does not permeate gloves, but the solvent you dissolve it in will.[1]
A. Glove Selection Protocol
Rule of Thumb: Select gloves based on the solvent used in the reaction, not just the salt.[1]
| Handling Phase | Recommended Material | Thickness | Rationale |
| Solid Weighing | Nitrile | 4-5 mil | Excellent protection against solid particulates.[1] High dexterity for spatula work.[1] |
| Aqueous/DMSO Soln. | Nitrile | 5-8 mil | Nitrile performs well against water, DMSO, and alcohols. |
| DCM/Chloroform Soln. | Laminate / PVA | Multi-layer | Nitrile degrades in <2 mins with halogenated solvents.[1] Use Silver Shield® or double-glove (Nitrile over Laminate).[1] |
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary Barrier (Eyes): Chemical Splash Goggles (indirect venting) are superior to safety glasses to prevent fine dust migration behind the lens.[1]
-
Tertiary Barrier (Lungs): If hood work is impossible (e.g., equipment maintenance), a P95 or N95 particulate respirator is required.[1]
Operational Protocol: The "Inert Transfer" Method
Expertise & Experience: Standard weighing often introduces moisture, degrading the reagent.[1] This protocol ensures safety and data reproducibility.[1]
Step 1: Preparation
-
Static Control: Use an anti-static gun or wipe on the weighing boat.[1] Sulfinate salts are prone to static cling, which causes "jumping" of powder (inhalation risk).[1]
-
Atmosphere: If the reagent bottle is new, purge the headspace with Argon/Nitrogen after opening.[1]
Step 2: Weighing (Inside Fume Hood)[1]
-
Place the balance inside the hood.[1] If vibration is an issue, turn off the hood fan momentarily only during the read, or use a draft shield.
-
Do not use paper weighing boats. Use anti-static plastic boats or glass vials.[1] Paper absorbs moisture, causing the powder to stick.[1]
-
Transfer solid using a clean, dry stainless steel spatula.[1]
Step 3: Dissolution & Transfer[1]
Visual Workflow: Safety Decision Logic
Caption: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.[1]
Emergency & Disposal Procedures
Spill Management
-
Small Dry Spill (<10g): Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then wipe up.[1]
-
Large Dry Spill: Use a HEPA-filtered vacuum.[1]
-
Skin Contact: Brush off loose powder before rinsing.[1] Rinse with water for 15 minutes.
Waste Disposal[1][4]
-
Segregation: Classify as "Solid Hazardous Waste" or "Organic Waste" (if dissolved).[1]
-
Incompatibility: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Nitric acid) or strong acids, as this can release Sulfur Dioxide (
) gas.[1] -
Labeling: Clearly label as "Reducing Agent / Sulfinate Salt."
References
-
Fisher Scientific. (2009).[1] Safety Data Sheet: 1-Butanesulfonic acid, sodium salt.[1][2][3][4] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Sodium Sulfinate Salts. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][5]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
